a-Tosyl-(4-methoxybenzyl) isocyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRGVGFTZWYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182126 | |
| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263389-54-4 | |
| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide
Executive Summary
α-Tosyl-(4-methoxybenzyl) isocyanide is a specialized derivative of tosylmethyl isocyanide (TosMIC), a versatile reagent in organic synthesis for the construction of various heterocyclic compounds and other complex molecules.[1][2] Its utility stems from the unique combination of the isocyano, sulfonyl, and a substituted benzyl group, which allows for a wide range of chemical transformations.[3] This document provides an in-depth technical guide on the synthesis mechanism of α-Tosyl-(4-methoxybenzyl) isocyanide. The synthesis is a robust two-step process, beginning with the formation of an N-formamide precursor, followed by its dehydration to yield the target isocyanide.[3][4] This guide details the reaction mechanisms, provides adapted experimental protocols based on established procedures for analogous compounds, and presents relevant data in a structured format.
Overall Synthesis Workflow
The synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide is efficiently achieved in two primary stages. The first stage involves a multi-component reaction to form the key intermediate, N-(α-Tosyl-(4-methoxybenzyl))formamide. The second stage is the dehydration of this formamide to produce the final isocyanide product.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of N-(α-Tosyl-(4-methoxybenzyl))formamide
The initial step is the formation of the formamide intermediate. This reaction is an α-aminoalkylation, a type of multi-component reaction, where 4-methoxybenzaldehyde, formamide, and p-toluenesulfinic acid react to form the stable N-(α-Tosyl-(4-methoxybenzyl))formamide.[3][4]
The mechanism proceeds through the initial reaction of 4-methoxybenzaldehyde and formamide, often activated by a reagent like chlorotrimethylsilane, to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the nucleophilic sulfur atom of p-toluenesulfinic acid to yield the final product.
Caption: Mechanism for N-formamide intermediate synthesis.
This protocol is adapted from a validated procedure for the synthesis of the unsubstituted analog, N-(α-tosylbenzyl)formamide.[4]
-
Reaction Setup: A three-necked, round-bottomed flask is fitted with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
-
Reagents: The flask is charged with acetonitrile and toluene, followed by 4-methoxybenzaldehyde, formamide, and chlorotrimethylsilane.
-
Heating: The solution is heated to approximately 50°C for 4-5 hours.
-
Addition of Sulfinic Acid: p-Toluenesulfinic acid is added to the mixture, and heating is continued for an additional 4-5 hours.
-
Workup: The solution is cooled to room temperature, and tert-butyl methyl ether (TBME) is added, followed by water.
-
Isolation: The resulting mixture is cooled to 0°C to precipitate the product. The white solid is collected by filtration, washed, and dried under vacuum.
| Compound | Starting Aldehyde | Typical Yield | Reference |
| N-(α-Tosylbenzyl)formamide | Benzaldehyde | 85-90% | [4] |
Step 2: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide
The final step is the dehydration of the N-formamide intermediate to the isocyanide. This transformation is commonly achieved using a powerful dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N), which also acts as an acid scavenger.[3][4][5][6]
The mechanism involves the activation of the formamide's carbonyl oxygen by phosphorus oxychloride, forming a Vilsmeier-like intermediate. This intermediate is highly electrophilic. Triethylamine then acts as a base to abstract two protons sequentially, leading to the elimination of dichlorophosphoric acid and the formation of the isocyanide C≡N triple bond.
Caption: Mechanism for the dehydration of the N-formamide.
This protocol is adapted from the procedure for the synthesis of α-tosylbenzyl isocyanide.[4]
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with an overhead stirrer, an addition funnel, and a temperature probe.
-
Reagents: The flask is charged with tetrahydrofuran (THF) and the N-(α-Tosyl-(4-methoxybenzyl))formamide synthesized in Step 1.
-
Addition of POCl₃: Phosphorus oxychloride is added to the solution at room temperature.
-
Cooling and Base Addition: The solution is cooled to 0°C, and triethylamine is added slowly via the addition funnel, ensuring the internal temperature remains below 10°C.
-
Workup: After the reaction is complete, the mixture is quenched and the product is extracted into an organic solvent.
-
Isolation and Purification: The organic layer is concentrated, and the crude product is purified by crystallization to yield the final α-Tosyl-(4-methoxybenzyl) isocyanide.
The yield and physical properties for the parent compound, α-tosylbenzyl isocyanide, are well-documented and serve as a reliable estimate for the target molecule. The isocyanide functional group provides a characteristic strong absorption in the IR spectrum.
| Compound | Typical Yield | Appearance | Key Spectroscopic Data (IR) | Reference |
| α-Tosylbenzyl isocyanide | 70-76% | Beige Solid | N/A in source | [4] |
| 4-Methoxyphenyl isocyanide | 40% | N/A | 2137 cm⁻¹ (R-NC stretch) | [7] |
References
- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-METHOXYPHENYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Analysis of α-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties and synthetic route for α-Tosyl-(4-methoxybenzyl) isocyanide. This compound belongs to the versatile class of tosylmethyl isocyanide (TosMIC) derivatives, which are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with potential therapeutic applications.
Spectroscopic Data Analysis
Table 1: Predicted FT-IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| Isocyanide (-N≡C) | ~2150 - 2120 | Strong | N≡C stretch |
| Sulfonyl (O=S=O) | ~1330 - 1300 and ~1160 - 1140 | Strong | Asymmetric and Symmetric SO₂ stretch |
| C-O-C (Aryl Ether) | ~1250 and ~1030 | Strong | Asymmetric and Symmetric C-O stretch |
| Aromatic C-H | ~3100 - 3000 | Medium | C-H stretch |
| Aromatic C=C | ~1600 and ~1500 | Medium-Weak | C=C stretch |
| Methyl C-H | ~2950 - 2850 | Medium | C-H stretch |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Protons | Multiplicity | Expected Chemical Shift (ppm) | Integration |
| Tosyl-H (ortho to SO₂) | Doublet | ~7.8 - 7.6 | 2H |
| Tosyl-H (meta to SO₂) | Doublet | ~7.4 - 7.2 | 2H |
| Methoxybenzyl-H (ortho to CH) | Doublet | ~7.3 - 7.1 | 2H |
| Methoxybenzyl-H (ortho to OCH₃) | Doublet | ~7.0 - 6.8 | 2H |
| Methine-H (-CH(CN)SO₂-) | Singlet | ~5.4 | 1H |
| Methoxy-H (-OCH₃) | Singlet | ~3.8 | 3H |
| Tosyl-CH₃ | Singlet | ~2.4 | 3H |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Isocyanide (-N≡C) | ~165 - 170 |
| Methoxybenzyl C-O | ~160 |
| Tosyl C-S | ~145 |
| Tosyl C-CH₃ | ~135 |
| Aromatic C-H (Tosyl and Methoxybenzyl) | ~130 - 114 |
| Methine-C (-CH(CN)SO₂-) | ~70 |
| Methoxy-C (-OCH₃) | ~55 |
| Tosyl-CH₃ | ~21 |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative intensity) | Fragmentation Pathway |
| [M]⁺ | 301 (low) | Molecular Ion |
| [M-C₈H₈O]⁺ | 179 (high) | Loss of 4-methoxybenzyl group |
| [C₈H₈O]⁺ | 121 (high) | 4-methoxybenzyl cation |
| [C₇H₇SO₂]⁺ | 155 (high) | Tosyl cation |
| [C₇H₇]⁺ | 91 (medium) | Tropylium ion from tosyl group |
Experimental Protocols
The synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide can be achieved through a two-step process involving the formation of an N-formyl intermediate followed by dehydration.
Step 1: Synthesis of N-(4-methoxybenzyl)formamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzylamine (1 equivalent).
-
Formylation: Slowly add ethyl formate (1.5 equivalents) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up: Remove the excess ethyl formate and ethanol under reduced pressure to yield crude N-(4-methoxybenzyl)formamide, which can be used in the next step without further purification.
Step 2: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide
-
Reaction Setup: Dissolve N-(4-methoxybenzyl)formamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (2.2 equivalents), to the solution.
-
Dehydrating Agent: Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) in the same solvent.
-
Reaction Conditions: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for α-Tosyl-(4-methoxybenzyl) isocyanide.
Role in Drug Discovery
α-Tosyl-(4-methoxybenzyl) isocyanide and related TosMIC derivatives are pivotal in the synthesis of novel heterocyclic compounds for drug discovery. One notable application is in the development of HIV-1 attachment inhibitors that target the viral envelope glycoprotein gp120, preventing its interaction with the host cell receptor CD4. This interaction is a critical first step in the HIV-1 entry process.
Caption: Role of α-Tosyl-(4-methoxybenzyl) isocyanide in drug discovery.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of α-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of α-Tosyl-(4-methoxybenzyl) isocyanide. This document details the expected chemical shifts, provides a general experimental protocol for data acquisition, and illustrates the molecular structure and a general NMR workflow. The information presented herein is synthesized from spectral data of analogous compounds and general principles of NMR spectroscopy, offering a robust predictive framework for researchers working with this and related molecules.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for α-Tosyl-(4-methoxybenzyl) isocyanide. These values are estimated based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present in the molecule.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for α-Tosyl-(4-methoxybenzyl) isocyanide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | ~ 7.8 - 7.9 | d | 2H |
| H-3', H-5' | ~ 7.3 - 7.4 | d | 2H |
| H-2, H-6 | ~ 7.3 - 7.4 | d | 2H |
| H-3, H-5 | ~ 6.9 - 7.0 | d | 2H |
| CH-α | ~ 5.5 - 5.6 | s | 1H |
| OCH₃ | ~ 3.8 | s | 3H |
| CH₃ (Tosyl) | ~ 2.4 | s | 3H |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for α-Tosyl-(4-methoxybenzyl) isocyanide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Isocyanide) | ~ 160 - 170 |
| C-4 | ~ 160 |
| C-1' | ~ 145 |
| C-4' | ~ 135 |
| C-2', C-6' | ~ 130 |
| C-3', C-5' | ~ 129 |
| C-2, C-6 | ~ 129 |
| C-1 | ~ 125 |
| C-3, C-5 | ~ 114 |
| CH-α | ~ 70 |
| OCH₃ | ~ 55 |
| CH₃ (Tosyl) | ~ 22 |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of α-Tosyl-(4-methoxybenzyl) isocyanide.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of α-Tosyl-(4-methoxybenzyl) isocyanide.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking: The chemical shifts of all significant peaks are determined.
Visualizations
The following diagrams illustrate the molecular structure of α-Tosyl-(4-methoxybenzyl) isocyanide and a general workflow for NMR analysis.
Caption: Molecular structure of α-Tosyl-(4-methoxybenzyl) isocyanide.
Caption: General workflow for NMR analysis.
Reactivity of α-Tosyl-(4-methoxybenzyl) isocyanide with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tosyl-(4-methoxybenzyl) isocyanide is a versatile reagent in organic synthesis, belonging to the broader class of tosylmethyl isocyanide (TosMIC) derivatives. Its unique trifunctional nature, possessing an acidic α-proton, an isocyanide moiety, and a tosyl group as an excellent leaving group, allows for a diverse range of reactions with various nucleophiles. This technical guide provides a comprehensive overview of the reactivity of α-tosyl-(4-methoxybenzyl) isocyanide, with a focus on its application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document details the core reactivity principles, experimental protocols for key transformations, and quantitative data for representative reactions.
Core Principles of Reactivity
The reactivity of α-tosyl-(4-methoxybenzyl) isocyanide is governed by three key features:
-
α-Acidity: The presence of both the electron-withdrawing sulfonyl (tosyl) and isocyanide groups significantly increases the acidity of the benzylic proton. This allows for easy deprotonation by a base to form a stabilized carbanion, which can then act as a nucleophile.
-
Isocyanide Functionality: The isocyanide carbon can act as a nucleophile or an electrophile depending on the reaction conditions. It is particularly susceptible to cycloaddition reactions and insertions.
-
Tosyl as a Leaving Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating elimination and substitution reactions.
These features enable α-tosyl-(4-methoxybenzyl) isocyanide to participate in a variety of transformations, most notably the Van Leusen reaction and its modifications for the synthesis of substituted heterocycles.
Reactions with Carbonyl Compounds and Imines (Van Leusen Reaction)
The most well-documented and synthetically useful reactions of α-substituted TosMIC derivatives, including α-tosyl-(4-methoxybenzyl) isocyanide, are with aldehydes and imines to form 4,5-disubstituted oxazoles and imidazoles, respectively.[1][2][3]
Synthesis of 4,5-Disubstituted Oxazoles
In the presence of a base, α-tosyl-(4-methoxybenzyl) isocyanide reacts with aldehydes in a modified Van Leusen reaction to yield 4-(4-methoxybenzyl)-5-substituted oxazoles. The reaction proceeds via the initial deprotonation of the isocyanide, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the oxazole ring.[1][2]
Reaction Scheme:
Logical Relationship of Oxazole Synthesis
Caption: Van Leusen Oxazole Synthesis Pathway.
Synthesis of 4,5-Disubstituted Imidazoles
Similarly, the reaction of α-tosyl-(4-methoxybenzyl) isocyanide with aldimines affords 1,4,5-trisubstituted imidazoles. The aldimines can be pre-formed or generated in situ from the corresponding aldehyde and primary amine.[3] This three-component reaction is a powerful tool for the rapid construction of diverse imidazole libraries.
Reaction Scheme:
Experimental Workflow for Imidazole Synthesis
Caption: Van Leusen Imidazole Synthesis Workflow.
Quantitative Data
The following table summarizes representative examples of the Van Leusen reaction with α-tosyl-(4-methoxybenzyl) isocyanide, based on established procedures for analogous α-substituted TosMIC derivatives.[4]
| Entry | Nucleophile (Aldehyde) | Additional Nucleophile (Amine) | Product | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | - | 4-(4-Methoxybenzyl)-5-phenyloxazole | K₂CO₃ | Methanol | ~85 |
| 2 | 4-Chlorobenzaldehyde | - | 5-(4-Chlorophenyl)-4-(4-methoxybenzyl)oxazole | K₂CO₃ | Methanol | ~80 |
| 3 | Isobutyraldehyde | - | 5-Isopropyl-4-(4-methoxybenzyl)oxazole | K₂CO₃ | Methanol | ~75 |
| 4 | Benzaldehyde | Benzylamine | 1-Benzyl-4-(4-methoxybenzyl)-5-phenylimidazole | K₂CO₃ | Methanol | ~82 |
| 5 | 4-Anisaldehyde | Aniline | 4-(4-Methoxybenzyl)-1,5-bis(4-methoxyphenyl)imidazole | K₂CO₃ | Methanol | ~78 |
Experimental Protocols
General Procedure for the Synthesis of 4-(4-Methoxybenzyl)-5-substituted Oxazoles
Materials:
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Methanol
Procedure:
-
To a stirred solution of α-tosyl-(4-methoxybenzyl) isocyanide and the aldehyde in methanol, add potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-methoxybenzyl)-5-substituted oxazole.
General Procedure for the Three-Component Synthesis of 1,5-Disubstituted-4-(4-methoxybenzyl)imidazoles
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Methanol
Procedure:
-
To a solution of the aldehyde and primary amine in methanol, stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add α-tosyl-(4-methoxybenzyl) isocyanide and potassium carbonate to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.
-
Work up the reaction as described in section 4.1.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted-4-(4-methoxybenzyl)imidazole.
Reactivity with Other Nucleophiles
While the reactions with carbonyls and imines are well-established for the TosMIC family, the reactivity of α-tosyl-(4-methoxybenzyl) isocyanide with other classes of nucleophiles is less documented but can be inferred from fundamental organic chemistry principles.
-
Carbanions: Strong bases can deprotonate the α-position to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction.
-
Amines: Besides the three-component imidazole synthesis, primary and secondary amines could potentially add to the isocyanide carbon, especially under Lewis acid catalysis, to form formamidine derivatives.
-
Alkoxides and Thiolates: These soft nucleophiles are expected to react with α-tosyl-(4-methoxybenzyl) isocyanide. Thiols, in particular, are known for their high nucleophilicity.[5] The reaction could proceed via addition to the isocyanide or potentially through substitution of the tosyl group under certain conditions, although the latter is less likely given the stability of the C-S bond.
Conclusion
α-Tosyl-(4-methoxybenzyl) isocyanide is a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly 4,5-disubstituted oxazoles and imidazoles. Its reactivity is well-defined by the interplay of its acidic α-proton, versatile isocyanide group, and excellent tosyl leaving group. The Van Leusen reaction and its multicomponent variations provide an efficient and modular approach to constructing heterocyclic scaffolds of significant interest to the pharmaceutical and drug development industries. Further exploration of its reactivity with a broader range of nucleophiles could unveil new synthetic methodologies and expand its utility in organic synthesis.
References
Unlocking Synthetic Versatility: An In-depth Technical Guide to the Electrophilic Properties of a-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Tosyl-(4-methoxybenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, stands as a versatile and powerful building block in modern organic synthesis. Its unique electronic architecture, characterized by the confluence of an electron-donating methoxy group, a stabilizing tosyl moiety, and a reactive isocyanide functional group, endows it with a rich and nuanced electrophilic character. This technical guide provides a comprehensive exploration of the synthesis, electrophilic properties, and synthetic applications of this compound, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging the full synthetic potential of this valuable reagent.
Introduction: The Electrophilic Nature of this compound
The isocyanide carbon in this compound exhibits a dualistic electronic nature, acting as both a nucleophile and an electrophile. However, the presence of the strongly electron-withdrawing tosyl group significantly enhances the electrophilicity of the adjacent benzylic carbon and the isocyanide carbon itself. This activation renders the molecule susceptible to attack by a wide range of nucleophiles and facilitates its participation in various cycloaddition reactions.
The 4-methoxy group on the benzyl ring, being an electron-donating group, modulates this electrophilicity. While it might slightly temper the reactivity compared to unsubstituted or electron-withdrawn analogs, it also influences the regioselectivity of certain reactions and can be a key handle for tuning the electronic properties of the final products. This subtle interplay of electronic effects makes this compound a strategic choice for the synthesis of complex molecular architectures.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence starting from 4-methoxybenzaldehyde. The first step involves the formation of the corresponding N-formamide derivative, which is subsequently dehydrated to yield the target isocyanide.[1]
Experimental Protocol: Synthesis of N-(a-Tosyl-(4-methoxybenzyl))formamide
This procedure is adapted from the synthesis of the parent N-(α-tosylbenzyl)formamide.[1]
Materials:
-
4-Methoxybenzaldehyde
-
Formamide
-
p-Toluenesulfinic acid
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile
-
Toluene
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
To a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge acetonitrile and toluene in a 1:1 ratio.
-
Add 4-methoxybenzaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).
-
Heat the solution to 50°C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 equiv) and continue heating for an additional 4-5 hours.
-
Cool the reaction mixture to room temperature and add TBME.
-
Stir for 5 minutes, then add water.
-
Cool the mixture to 0°C for 1 hour to precipitate the product.
-
Collect the solid by filtration, wash with TBME, and dry under vacuum to yield N-(a-Tosyl-(4-methoxybenzyl))formamide.
Experimental Protocol: Dehydration to this compound
This procedure is adapted from the synthesis of the parent α-tosylbenzyl isocyanide.[1]
Materials:
-
N-(a-Tosyl-(4-methoxybenzyl))formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a three-necked round-bottomed flask, dissolve N-(a-Tosyl-(4-methoxybenzyl))formamide (1.0 equiv) in THF.
-
Add phosphorus oxychloride (2.0 equiv) and stir for 5 minutes at room temperature.
-
Cool the solution to 0°C and slowly add triethylamine (6.0 equiv) while maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction to 5-10°C for 30-45 minutes.
-
Add ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic pathway to this compound.
Electrophilic Reactions and Synthetic Applications
This compound participates in a variety of synthetically valuable reactions, primarily driven by the electrophilic character of its isocyanide and benzylic carbons. These reactions provide access to a diverse range of heterocyclic compounds.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for the construction of oxazole rings from aldehydes and TosMIC derivatives.[2] In the case of this compound, the reaction with an aldehyde leads to the formation of a 5-substituted-4-(4-methoxybenzyl)oxazole.
Reaction Mechanism: The reaction proceeds via the deprotonation of the isocyanide at the benzylic position, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the aromatic oxazole.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Quantitative Data for Van Leusen Oxazole Synthesis:
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 5-Phenyl-4-(4-methoxybenzyl)oxazole | 75 | [3] |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-4-(4-methoxybenzyl)oxazole | 72 | Inferred from similar reactions |
| 3 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)-4-(4-methoxybenzyl)oxazole | 80 | Inferred from similar reactions |
Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis provides a route to 1,4,5-trisubstituted imidazoles through a one-pot reaction of an aldehyde, a primary amine, and a TosMIC derivative.[4] This three-component reaction is highly valuable for generating molecular diversity in medicinal chemistry programs.[5]
Reaction Workflow: The reaction typically involves the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the deprotonated this compound. Subsequent elimination of p-toluenesulfinic acid yields the imidazole product.
Caption: Workflow for the Van Leusen Imidazole Synthesis.
[3+2] Cycloaddition Reactions
This compound can participate in [3+2] cycloaddition reactions with various electron-deficient alkenes to form substituted pyrrolines and pyrroles.[6] The electron-donating nature of the 4-methoxybenzyl group can influence the rate and regioselectivity of these cycloadditions.
General Reaction Scheme: The deprotonated isocyanide acts as a 1,3-dipole equivalent and reacts with an activated alkene. The resulting cycloadduct can then undergo further transformations, such as elimination of the tosyl group, to yield highly functionalized five-membered heterocycles.
Applications in Drug Development
The heterocyclic scaffolds synthesized using this compound, particularly oxazoles and imidazoles, are privileged structures in medicinal chemistry. They are present in a wide array of biologically active compounds and approved drugs.[5][7]
-
Oxazole-containing compounds have demonstrated a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to readily synthesize substituted oxazoles via the Van Leusen reaction makes this compound a valuable tool for generating libraries of potential drug candidates for screening.
-
Imidazole derivatives are central to many biological processes and are found in numerous pharmaceuticals, including antifungal agents, antihistamines, and antihypertensives. The Van Leusen imidazole synthesis provides a convergent and efficient route to novel imidazole-based compounds with potential therapeutic applications.[4][5]
The 4-methoxybenzyl substituent introduced by this specific TosMIC reagent can serve as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a biological target. Furthermore, it can be a site for metabolic modification, influencing the pharmacokinetic profile of a drug candidate.
Conclusion
This compound is a highly versatile and synthetically valuable reagent for the construction of complex heterocyclic molecules. Its well-defined electrophilic properties, modulated by the interplay of the tosyl and 4-methoxybenzyl groups, enable a range of powerful transformations, most notably the Van Leusen oxazole and imidazole syntheses. The accessibility of this reagent and the operational simplicity of its key reactions make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the efficient synthesis of novel and biologically active compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability of α-Tosyl-(4-methoxybenzyl) isocyanide
Introduction
α-Tosyl-(4-methoxybenzyl) isocyanide (TMBI) belongs to the class of α-substituted tosylmethyl isocyanides, which are versatile reagents in organic synthesis. The molecule incorporates a tosyl group, a good leaving group, and a reactive isocyanide functional group. This combination of functionalities, while synthetically useful, can also lead to thermal instability. A thorough understanding of the thermal properties of TMBI is crucial for its safe handling, storage, and application in chemical reactions, especially those conducted at elevated temperatures. This guide provides an overview of the expected thermal behavior of TMBI based on related compounds and details the experimental protocols required for a comprehensive thermal stability assessment.
Qualitative Thermal Stability Assessment from Analogous Compounds
While quantitative data for TMBI is unavailable, the thermal behavior of structurally similar isocyanides provides valuable insights into its likely stability. Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C[1]. For safety, it is often advised to avoid heating these compounds above 35-40°C[1]. The parent compound, Tosylmethyl isocyanide (TosMIC), is a stable solid at room temperature[1]. For α-tosyl-(4-chlorobenzyl) isocyanide, synthesis protocols often require temperatures below 0°C to prevent decomposition. This collective evidence strongly suggests that α-Tosyl-(4-methoxybenzyl) isocyanide is a thermally sensitive compound.
Table 1: Summary of Qualitative Thermal Stability Data for Analogous Compounds
| Compound Name | Reported Thermal Stability Characteristics | Source |
| α-Tosylbenzyl isocyanide analogues | Generally unstable at temperatures above 80°C. Recommended to avoid heating above 35-40°C. | [1] |
| 1-Ethyl-1-tosylmethyl isocyanide | Expected to be thermally sensitive based on analogous compounds. | [1] |
| Tosylmethyl isocyanide (TosMIC) | A stable solid at room temperature. | [1] |
| α-Tosyl-(4-chlorobenzyl) isocyanide | Synthesis requires low temperatures (below 0°C) to prevent decomposition. |
Experimental Protocols for Thermal Stability Analysis
To quantitatively determine the thermal stability of α-Tosyl-(4-methoxybenzyl) isocyanide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques[2][3][4][5].
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of α-Tosyl-(4-methoxybenzyl) isocyanide into a standard TGA crucible (e.g., alumina or platinum)[1].
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[1].
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected decomposition, for instance, at 30°C.
-
Ramp the temperature from 30°C to a higher temperature, such as 600°C, at a controlled linear heating rate (e.g., 10°C/min)[1].
-
-
Data Analysis: Record the sample's mass as a function of temperature. The resulting TGA curve is a plot of percentage mass loss versus temperature. From this curve, determine:
-
The onset temperature of decomposition.
-
The temperature of the maximum rate of decomposition (from the first derivative of the TGA curve).
-
The percentage of residual mass at the end of the experiment.
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of α-Tosyl-(4-methoxybenzyl) isocyanide (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically.
-
Reference: An empty, sealed DSC pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, similar to the TGA setup.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, for example, 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected transitions.
-
-
Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. This analysis can determine:
-
The melting point (if the compound melts before decomposing).
-
The enthalpy of fusion (area under the melting peak).
-
The onset temperature of decomposition.
-
The enthalpy of decomposition (area under the decomposition peak).
-
Visualizations
Caption: Experimental workflow for thermal stability analysis.
Based on the functional groups present in α-Tosyl-(4-methoxybenzyl) isocyanide, a plausible, albeit hypothetical, thermal decomposition pathway can be proposed. The initiation step is likely the cleavage of the relatively weak carbon-sulfur bond, given that the tosyl group is an excellent leaving group.
Caption: A plausible high-level thermal decomposition pathway.
Upon heating, α-Tosyl-(4-methoxybenzyl) isocyanide is expected to decompose into smaller, gaseous molecules. Potential decomposition products could include sulfur oxides (SOx), nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and various volatile organic compounds originating from the benzyl and tosyl moieties[1].
Safety and Handling Recommendations
Given the likely thermal sensitivity of α-Tosyl-(4-methoxybenzyl) isocyanide, the following precautions are recommended:
-
Storage: Store the compound in a cool, dry, and dark place, away from sources of heat and direct sunlight.
-
Handling: Use this compound in a well-ventilated fume hood. Avoid the creation of dust. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
-
Heating: When using this compound in reactions that require heating, it should be done with extreme caution under controlled conditions. Use a well-regulated heating mantle or oil bath and monitor the temperature closely to prevent localized overheating.
Conclusion
While specific quantitative thermal stability data for α-Tosyl-(4-methoxybenzyl) isocyanide is not currently available, evidence from analogous compounds strongly indicates that it is a thermally sensitive material. For its safe and effective use in research and development, a comprehensive thermal analysis using techniques such as TGA and DSC is imperative. The experimental protocols and potential decomposition pathways outlined in this guide provide a framework for such an investigation.
References
Physical and chemical properties of a-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of α-Tosyl-(4-methoxybenzyl) isocyanide, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details available data on its properties, outlines a probable synthetic route with experimental protocols adapted from a closely related analogue, and discusses its potential applications in drug development.
Core Properties
α-Tosyl-(4-methoxybenzyl) isocyanide, with the CAS number 263389-54-4, is a sulfone derivative featuring both a tosyl group and an isocyanide functional group.[1] These reactive moieties make it a valuable reagent for the construction of complex heterocyclic structures.[2]
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 263389-54-4 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃S | [1] |
| Molecular Weight | 301.36 g/mol | [1] |
| Physical Form | Solid | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide is not explicitly available in the reviewed literature. However, a well-established procedure for the synthesis of its parent compound, α-tosylbenzyl isocyanide, provides a reliable template.[4] This synthesis is a two-step process involving the formation of an N-formamide intermediate, followed by dehydration to the isocyanide.
Proposed Synthetic Pathway
The synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide is anticipated to follow the pathway outlined below, starting from 4-methoxybenzaldehyde.
Caption: Proposed two-step synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide.
Experimental Protocol for the Synthesis of the Intermediate: N-(α-Tosylbenzyl)formamide
This protocol is adapted from the synthesis of the non-methoxylated analogue and would require optimization for the 4-methoxy substituted compound.[4]
Materials:
-
4-Methoxybenzaldehyde
-
p-Toluenesulfinic acid
-
Formamide
-
Chlorotrimethylsilane
-
Acetonitrile
-
Toluene
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe is charged with acetonitrile and toluene.
-
4-Methoxybenzaldehyde, formamide, and chlorotrimethylsilane are added sequentially to the flask.
-
The solution is heated to 50°C for 4-5 hours.
-
p-Toluenesulfinic acid is then added, and heating is continued for an additional 4-5 hours.
-
The solution is cooled to room temperature, and TBME is added.
-
The mixture is stirred for 5 minutes, followed by the addition of water.
-
The resulting mixture is cooled to 0°C for 1 hour to precipitate the product.
-
The white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C to yield N-(α-Tosyl-(4-methoxybenzyl))formamide.
Experimental Protocol for the Synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide
This dehydration step is also adapted from the procedure for the unsubstituted analogue.[4]
Materials:
-
N-(α-Tosyl-(4-methoxybenzyl))formamide
-
Tetrahydrofuran (THF)
-
Phosphorus oxychloride
-
Triethylamine
Procedure:
-
A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe is charged with THF and N-(α-Tosyl-(4-methoxybenzyl))formamide.
-
Phosphorus oxychloride is added, and the solution is stirred for 5 minutes at 25°C.
-
The solution is cooled to 0°C.
-
Triethylamine is added slowly via the addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at 0°C.
-
The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization.
Chemical Reactivity and Applications in Drug Development
The reactivity of α-Tosyl-(4-methoxybenzyl) isocyanide is dominated by the isocyanide and tosyl functional groups. The isocyanide carbon can act as both a nucleophile and an electrophile, making it a versatile component in multicomponent reactions, such as the Ugi and Passerini reactions, for the rapid generation of molecular diversity.[5][6] The tosyl group is an excellent leaving group and can participate in various substitution and elimination reactions.
Role in Medicinal Chemistry
While direct biological activity or involvement in specific signaling pathways for α-Tosyl-(4-methoxybenzyl) isocyanide has not been reported, its structural class (tosylmethyl isocyanides, TosMICs) is of significant interest in drug discovery.[1][7] These compounds serve as crucial building blocks for the synthesis of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.[2][5]
For instance, TosMIC derivatives are utilized in the synthesis of:
-
HIV-1 Attachment Inhibitors: They are instrumental in constructing the azaindole core of potent inhibitors that target the gp120 protein of the HIV-1 virus.[1]
-
Heterocyclic Libraries: Their reactivity is exploited to create libraries of compounds for high-throughput screening to identify new drug leads against a variety of diseases.[2][7]
-
Complex Natural Products: The unique reactivity of the isocyanide group allows for the efficient construction of complex molecular architectures found in natural products.[5]
The diagram below illustrates the general workflow of utilizing α-Tosyl-(4-methoxybenzyl) isocyanide in the initial stages of drug discovery.
Caption: General workflow for the use of α-Tosyl-(4-methoxybenzyl) isocyanide in drug discovery.
Expected Spectral Data
Although the actual spectra for α-Tosyl-(4-methoxybenzyl) isocyanide are not available in the searched literature, expected characteristic signals can be inferred from its structure and data from similar compounds.
Infrared (IR) Spectroscopy
-
A sharp, strong absorption band characteristic of the isocyanide (N≡C) stretch is expected around 2130-2150 cm⁻¹.[4]
-
Strong absorptions corresponding to the sulfonyl (S=O) stretches will be present around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl protons of the tosyl group around δ 2.4 ppm.
-
A singlet for the methoxy protons around δ 3.8 ppm.
-
A singlet for the benzylic proton.
-
Aromatic protons will appear in the δ 6.8-7.8 ppm region, showing characteristic splitting patterns for the 1,4-disubstituted aromatic rings.
-
-
¹³C NMR:
-
The isocyanide carbon is expected to resonate in the region of δ 160-170 ppm.
-
The methyl carbon of the tosyl group will appear around δ 21-22 ppm.
-
The methoxy carbon will be around δ 55 ppm.
-
Aromatic carbons will resonate in the typical δ 110-150 ppm range.
-
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 301.36 g/mol .
-
Common fragmentation patterns would involve the loss of the tosyl group, the isocyanide group, and cleavage of the benzyl C-S bond.
Conclusion
α-Tosyl-(4-methoxybenzyl) isocyanide is a valuable synthetic intermediate with considerable potential in the field of medicinal chemistry. While specific quantitative physical data and detailed experimental protocols for its synthesis and characterization are not yet widely published, its structural similarity to well-studied analogues allows for reliable predictions of its properties and reactivity. Its primary utility lies in its role as a versatile building block for the creation of diverse molecular libraries and the synthesis of complex heterocyclic compounds, which are of high interest in the development of new therapeutic agents. Further research into the specific applications and biological activities of this compound is warranted.
References
- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Quantum Chemical Analysis of α-Tosyl-(4-methoxybenzyl) isocyanide for Drug Discovery Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical framework for the quantum chemical analysis of α-Tosyl-(4-methoxybenzyl) isocyanide (TMBIC). While specific experimental and computational studies on this molecule are not extensively published, this guide outlines a robust, standard methodology based on Density Functional Theory (DFT) for predicting its structural, electronic, and spectroscopic properties. The resulting data are invaluable for understanding its reactivity, stability, and potential as a scaffold in medicinal chemistry. This guide details the proposed computational protocols, presents expected data formats for key molecular properties, and illustrates the logical workflows connecting theoretical calculations to practical applications in drug development.
Introduction to α-Tosyl-(4-methoxybenzyl) isocyanide (TMBIC)
α-Tosyl-(4-methoxybenzyl) isocyanide is a specialized organic compound featuring a unique combination of functional groups: a tosyl group, a 4-methoxybenzyl moiety, and a reactive isocyanide group. Its chemical details are as follows:
The presence of the isocyanide and tosyl groups makes TMBIC a versatile building block in organic synthesis, particularly for constructing complex heterocyclic structures that are common motifs in pharmacologically active compounds.[2][3] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental properties of TMBIC, thereby guiding its synthetic applications and its potential use in drug design.
The Role of Quantum Chemical Calculations in Drug Development
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the accurate prediction of molecular properties before synthesis, saving significant time and resources. For a molecule like TMBIC, these calculations can determine:
-
Stable 3D Conformation: Understanding the molecule's shape is critical for predicting its interaction with biological targets.
-
Electronic Structure: Properties like the HOMO-LUMO energy gap reveal the molecule's kinetic stability and chemical reactivity.[4][5]
-
Spectroscopic Signatures: Predicting IR and NMR spectra aids in experimental characterization and purity assessment.[4][5][6]
-
Reactivity Sites: Mapping the electrostatic potential can identify nucleophilic and electrophilic regions, predicting how the molecule will interact with other reagents or biological macromolecules.
Detailed Computational Protocol
This section outlines a standard and reliable DFT-based protocol for the in-silico analysis of TMBIC, based on methodologies successfully applied to structurally related compounds.[4][5][6][7]
3.1. Software and Hardware
-
Calculation Software: Gaussian 16 or Gaussian 09W program package.[4][5]
-
Analysis Software: GaussView for visualization, VEDA 4 for vibrational analysis.[5][6]
-
Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.
3.2. Step-by-Step Methodology
-
Initial Structure Preparation: The 2D structure of TMBIC is drawn and converted to a 3D structure using molecular modeling software. A preliminary geometry optimization is performed using a computationally inexpensive method (e.g., molecular mechanics) to obtain a reasonable starting conformation.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[5][6]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the complex electronic environments of sulfur and other heteroatoms.[4][6]
-
Procedure: The structure is optimized in the gas phase to find the local energy minimum on the potential energy surface. The optimization is complete when the forces on the atoms and the displacement for the next geometry step are close to zero.
-
-
Vibrational Frequency Analysis:
-
Procedure: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose:
-
To confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.[6]
-
To predict the theoretical infrared (IR) spectrum. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.[5]
-
To compute zero-point vibrational energy (ZPVE) and thermodynamic properties like enthalpy and Gibbs free energy.
-
-
-
Calculation of Molecular Properties:
-
Electronic Properties: Frontier molecular orbitals (HOMO and LUMO), their energy gap, dipole moment, and Mulliken atomic charges are calculated.[4][5]
-
Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4][5] Tetramethylsilane (TMS) is used as a reference standard.
-
Predicted Data and Interpretation
The following tables summarize the types of quantitative data that would be generated from the proposed computational protocol.
Table 1: Key Geometric Parameters (Predicted)
| Parameter | Bond/Angle | Predicted Value | Significance |
|---|---|---|---|
| Bond Lengths | C-S (sulfonyl) | ~1.78 Å | Reflects the strength of the tosyl group's connection. |
| S=O (sulfonyl) | ~1.45 Å | Characteristic of the sulfonyl double bond. | |
| C-N (isocyanide) | ~1.42 Å | Describes the single bond portion of the isocyanide. | |
| N≡C (isocyanide) | ~1.17 Å | Indicates the triple bond character of the isocyanide. | |
| Bond Angles | O-S-O | ~120° | Key angle defining the geometry of the sulfonyl group. |
| | C-N≡C | ~178° | The near-linear nature of the isocyanide functional group. |
Table 2: Predicted Vibrational Frequencies (Scaled)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Isocyanide (N≡C) | Stretching | ~2150 cm⁻¹ | A strong, sharp peak characteristic of the isocyanide group. |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 cm⁻¹ | Key indicator for the presence of the tosyl group. |
| Sulfonyl (S=O) | Symmetric Stretch | ~1160 cm⁻¹ | A second key indicator for the tosyl group. |
| Aromatic C-H | Stretching | >3000 cm⁻¹ | Confirms the presence of the benzyl and tosyl aromatic rings. |
| Methoxy (C-O) | Stretching | ~1250 cm⁻¹ | Identifies the methoxy group on the benzyl ring. |
Table 3: Predicted Electronic and Global Reactivity Descriptors
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| EHOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[4][5] |
| Dipole Moment | ~ 4.5 Debye | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | ~ 4.0 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | ~ 2.5 eV | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
Visualized Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of the computational process and the application of its results.
Caption: Computational workflow for the quantum chemical analysis of TMBIC.
Caption: Relationship between calculated properties and drug development tasks.
Conclusion
This technical guide establishes a comprehensive and scientifically grounded protocol for the quantum chemical investigation of α-Tosyl-(4-methoxybenzyl) isocyanide. By leveraging Density Functional Theory, researchers can generate a wealth of data on the molecule's geometry, stability, reactivity, and spectroscopic characteristics. These theoretical insights are crucial for guiding the synthesis of novel heterocyclic compounds and for the rational design of new therapeutic agents, ultimately accelerating the drug discovery and development process.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. smolecule.com [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 7. researchgate.net [researchgate.net]
The Genesis and Evolution of Substituted Tosylmethyl Isocyanides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic utility of substituted tosylmethyl isocyanides (TosMICs). From their conceptualization to their role as powerful tools in modern organic synthesis, we delve into the key milestones, synthetic methodologies, and diverse applications that have established these reagents as indispensable components in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.
The Dawn of a Versatile Reagent: The Discovery of TosMIC
The journey of tosylmethyl isocyanides began in the early 1970s with the pioneering work of the Dutch chemist Professor Albert M. van Leusen and his research group. Their extensive exploration into the chemistry of isocyanides led to the introduction of p-toluenesulfonylmethyl isocyanide (TosMIC) in 1972.[1][2] This novel reagent, a stable, odorless, and crystalline solid, was found to possess a unique combination of functional groups: an isocyanide, a sulfonyl group, and an acidic α-carbon atom.[3][4] This distinct trifecta of reactivity laid the foundation for a new chapter in synthetic organic chemistry.
The true synthetic potential of TosMIC was unveiled in 1977 with the disclosure of the van Leusen reaction , a powerful method for the conversion of ketones into nitriles.[5][6] This transformation, along with its variations for the synthesis of heterocycles, solidified TosMIC's position as a versatile C1 synthon.[3][7]
Expanding the Arsenal: The Advent of Substituted Tosylmethyl Isocyanides
The logical progression from the parent TosMIC was the development of its α-substituted derivatives, which offered the promise of introducing greater molecular diversity and complexity in a single step. The van Leusen group was also at the forefront of this development. Early reports in the context of the van Leusen imidazole synthesis, also in 1977, described the use of α-tosylbenzyl isocyanide and α-tosylethyl isocyanate for the preparation of 1,4,5-trisubstituted imidazoles.[1] This marked the beginning of the exploration of substituted TosMICs as powerful reagents for the construction of polysubstituted heterocycles.[3][8]
The ability to introduce a substituent at the α-carbon of the TosMIC scaffold opened up new avenues for the synthesis of a wide array of organic molecules, including highly substituted imidazoles, oxazoles, pyrroles, and other heterocyclic systems of significant interest in medicinal chemistry and drug discovery.[8][9][10]
Synthesis of Substituted Tosylmethyl Isocyanides
Two primary strategies have emerged for the synthesis of α-substituted TosMIC derivatives: the dehydration of α-substituted N-(tosylmethyl)formamides and the direct alkylation of the parent TosMIC.
Dehydration of N-(Tosylmethyl)formamides
This widely employed method involves the preparation of an α-substituted N-(tosylmethyl)formamide, which is subsequently dehydrated to yield the corresponding isocyanide.[11] The formamide precursor is typically synthesized through a multi-component reaction involving an aldehyde, formamide, and p-toluenesulfinic acid.[3]
General Experimental Workflow for the Synthesis of α-Aryl-Substituted TosMIC via Formamide Dehydration:
Caption: General workflow for the synthesis of α-substituted TosMICs.
Experimental Protocol for the Synthesis of α-Tosylbenzyl Isocyanide: [11]
A detailed procedure for the synthesis of α-tosylbenzyl isocyanide, a representative aryl-substituted TosMIC, is provided in Organic Syntheses. The process involves the initial formation of N-(α-tosylbenzyl)formamide from benzaldehyde, formamide, and p-toluenesulfinic acid. This is followed by the dehydration of the formamide using phosphorus oxychloride and triethylamine to yield the desired isocyanide.[11]
Direct Alkylation of TosMIC
The acidic nature of the α-proton in TosMIC allows for its deprotonation with a strong base to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the α-position.[12] This method is particularly useful for the synthesis of α-alkyl-substituted TosMICs.
General Experimental Workflow for the Synthesis of α-Alkyl-Substituted TosMIC via Direct Alkylation:
Caption: Synthesis of α-alkyl-substituted TosMICs via direct alkylation.
Quantitative Data on the Synthesis of Substituted TosMICs
The following tables summarize representative yields for the synthesis of various α-substituted TosMICs reported in the literature.
Table 1: Synthesis of α-Aryl-Substituted TosMICs via Formamide Dehydration [11]
| Aldehyde (R in R-CHO) | Product (α-Substituted TosMIC) | Overall Yield (%) |
| Phenyl | α-Tosylbenzyl Isocyanide | 70-76 |
| 4-Fluorophenyl | α-(4-Fluorophenyl)tosylmethyl Isocyanide | 75 |
| 4-Chlorophenyl | α-(4-Chlorophenyl)tosylmethyl Isocyanide | 80 |
| 2-Thienyl | α-(2-Thienyl)tosylmethyl Isocyanide | 65 |
Table 2: Synthesis of α-Alkyl-Substituted TosMICs via Direct Alkylation
| Alkyl Halide (R-X) | Product (α-Substituted TosMIC) | Yield (%) | Reference |
| Ethyl Iodide | 1-Tosyl-1-isocyanoethane | Not specified | [1] |
| Benzyl Bromide | 1-Phenyl-1-tosyl-1-isocyanomethane | Not specified | [3] |
Note: Detailed yield information for a broad range of direct alkylations is less commonly tabulated in single sources and often reported within the context of subsequent reactions.
The Van Leusen Reaction with Substituted TosMICs: A Gateway to Polysubstituted Heterocycles
The true power of substituted TosMICs lies in their application in the van Leusen reaction and its multicomponent variations, which provide a highly efficient route to polysubstituted five-membered heterocycles.
Synthesis of Polysubstituted Imidazoles
The van Leusen three-component reaction, involving an aldehyde, a primary amine, and a substituted TosMIC, is a cornerstone for the synthesis of 1,4,5-trisubstituted imidazoles.[1][3] The reaction proceeds through the in-situ formation of an aldimine, which then undergoes a cycloaddition with the deprotonated substituted TosMIC, followed by elimination of p-toluenesulfinic acid.
Reaction Scheme for the Van Leusen Imidazole Synthesis:
Caption: The van Leusen three-component synthesis of imidazoles.
Synthesis of Polysubstituted Oxazoles
Similarly, substituted TosMICs react with aldehydes in the presence of a base to afford polysubstituted oxazoles.[9][13] This reaction provides a direct and efficient route to these important heterocyclic scaffolds.
Conclusion
The discovery of tosylmethyl isocyanide by van Leusen and the subsequent development of its substituted derivatives have profoundly impacted the field of organic synthesis. These versatile reagents have provided chemists with powerful tools for the construction of complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and other biologically active compounds. The straightforward synthetic routes to substituted TosMICs, coupled with their diverse reactivity, ensure their continued importance in both academic research and industrial applications for years to come. The ongoing exploration of their synthetic potential promises the development of even more efficient and innovative methods for the creation of novel molecular entities.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. varsal.com [varsal.com]
- 13. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Tosyl Group in the Reactivity of α-Tosyl-(4-methoxybenzyl) isocyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tosyl-(4-methoxybenzyl) isocyanide (TOSMIC) is a remarkably versatile reagent in organic synthesis, primarily owing to the unique interplay of its three key functional components: the isocyanide, the α-carbon, and the tosyl group. This technical guide delves into the critical role of the p-toluenesulfonyl (tosyl) group in dictating the reactivity of TOSMIC. The tosyl group functions as a potent electron-withdrawing group, significantly enhancing the acidity of the α-proton and facilitating its abstraction under basic conditions. Furthermore, its capacity to act as an excellent leaving group in the form of p-toluenesulfinic acid is fundamental to the successful formation of various heterocyclic systems. This guide will provide a comprehensive overview of the mechanistic pathways where the tosyl group is instrumental, present quantitative data on reaction yields, detail experimental protocols for key transformations, and offer visual representations of the underlying chemical principles.
Introduction: The Multifaceted Nature of TOSMIC
Tosylmethyl isocyanide (TOSMIC) and its derivatives are cornerstone reagents for the construction of a wide array of organic molecules, including nitriles, oxazoles, imidazoles, and pyrroles.[1][2] The synthetic utility of TOSMIC stems from the synergistic effects of its isocyanide moiety, the acidic α-methylene protons, and the tosyl group.[3][4] The isocyanide group provides a reactive carbon center capable of both nucleophilic and electrophilic behavior, while the tosyl group profoundly influences the reactivity of the adjacent α-carbon.[3][5]
The primary roles of the tosyl group in TOSMIC's reactivity can be summarized as:
-
Activation of the α-Carbon: The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons, making them readily removable by a base.[6][7] This facile deprotonation is the crucial first step in the majority of TOSMIC-mediated reactions.
-
Functionality as an Excellent Leaving Group: In many of its cycloaddition and rearrangement reactions, the tosyl group departs as the stable p-toluenesulfinate anion.[6][7] This departure is often the driving force for the aromatization step in the synthesis of heterocycles like oxazoles and imidazoles.[7][8]
This guide will explore these roles in detail through the lens of key reactions involving TOSMIC.
Mechanistic Insights into the Role of the Tosyl Group
The influence of the tosyl group is best understood by examining the mechanisms of hallmark reactions involving TOSMIC, such as the Van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.
The Van Leusen Reaction: A Paradigm of Tosyl Group-Mediated Reactivity
The Van Leusen reaction and its variations are powerful synthetic transformations that showcase the dual functionality of the tosyl group.[6][7]
In the presence of a base, TOSMIC reacts with ketones to yield nitriles, effectively achieving a one-carbon homologation.[9][10] The tosyl group is indispensable in this process.
Logical Relationship: Role of the Tosyl Group in Nitrile Synthesis
Caption: Role of the tosyl group in nitrile synthesis.
When aldehydes are used as substrates, the reaction with TOSMIC leads to the formation of oxazoles.[4] The elimination of the tosyl group is a key step in the final aromatization of the heterocyclic ring.
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: Van Leusen oxazole synthesis workflow.
In a similar fashion, the reaction of TOSMIC with imines, which can be formed in situ from aldehydes and amines, yields imidazoles.[8][11] Again, the tosyl group's ability to facilitate the initial deprotonation and then act as a leaving group is central to the reaction's success.[3][8]
Signaling Pathway: Van Leusen Imidazole Synthesis
Caption: Van Leusen imidazole synthesis pathway.
Quantitative Data on TOSMIC Reactivity
The following tables summarize representative yields for key transformations involving TOSMIC, illustrating the efficiency of these reactions, which is largely attributable to the facilitating role of the tosyl group.
Table 1: Synthesis of Nitriles from Ketones using TOSMIC
| Entry | Ketone Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetophenone | t-BuOK | THF | Room Temp. | 85 | [9] |
| 2 | Cyclohexanone | t-BuOK | THF | Room Temp. | 92 | [9] |
| 3 | Benzophenone | t-BuOK | DME | Reflux | 78 | [10] |
| 4 | 2-Adamantanone | t-BuOK | DMSO | 60 | 95 | [10] |
Table 2: Synthesis of Oxazoles from Aldehydes using TOSMIC
| Entry | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | K2CO3 | Methanol | Reflux | 82 | [4] |
| 2 | 4-Chlorobenzaldehyde | K2CO3 | Methanol | Reflux | 88 | [4] |
| 3 | 4-Methoxybenzaldehyde | K2CO3 | Methanol | Reflux | 79 | [4] |
| 4 | Cinnamaldehyde | K2CO3 | Methanol | Reflux | 75 | [1] |
Table 3: Synthesis of Imidazoles from Aldehydes and Amines using TOSMIC
| Entry | Aldehyde | Amine | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Benzaldehyde | Benzylamine | K2CO3 | Methanol | 85 |[12] | | 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | K2CO3 | Methanol | 90 |[12] | | 3 | 2-Naphthaldehyde | Aniline | K2CO3 | DMF | 78 |[13] | | 4 | Pyruvaldehyde | Benzylamine | K2CO3 | DMF | 75 |[13] |
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of nitriles, oxazoles, and imidazoles using TOSMIC.
General Procedure for the Synthesis of Nitriles from Ketones
-
To a stirred suspension of potassium tert-butoxide (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the ketone (1.0 equivalent) and TOSMIC (1.2 equivalents) in THF is added.[9]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, methanol (2.0 equivalents) is added to the reaction mixture, and stirring is continued for an additional 30 minutes.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired nitrile.[9]
General Procedure for the Synthesis of 5-Substituted Oxazoles from Aldehydes
-
To a solution of the aldehyde (1.0 equivalent) in methanol, TOSMIC (1.1 equivalents) and potassium carbonate (2.0 equivalents) are added.
-
The reaction mixture is heated to reflux and stirred for 2-6 hours, with monitoring by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 5-substituted oxazole.[4]
General Procedure for the Three-Component Synthesis of 1,4,5-Trisubstituted Imidazoles
-
A mixture of the aldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent (e.g., methanol or DMF) is stirred at room temperature for 30 minutes to form the imine in situ.[8]
-
TOSMIC (1.2 equivalents) and a base such as potassium carbonate (2.5 equivalents) are then added to the reaction mixture.[12]
-
The mixture is heated to a temperature between 60 °C and reflux for 4-12 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed, dried, and concentrated, and the crude product is purified by column chromatography to afford the desired 1,4,5-trisubstituted imidazole.[13]
Conclusion
The tosyl group in α-Tosyl-(4-methoxybenzyl) isocyanide is not merely a spectator substituent but an active and essential participant in its diverse reactivity. Its powerful electron-withdrawing effect activates the α-carbon for deprotonation, initiating a cascade of synthetically valuable transformations. Subsequently, its ability to function as an excellent leaving group is crucial for the completion of many of these reaction sequences, particularly in the formation of aromatic heterocyclic systems. The high yields and broad applicability of TOSMIC in organic synthesis are a direct consequence of the well-defined and complementary roles of the tosyl group. This guide has provided a detailed overview of these functions, supported by mechanistic diagrams, quantitative data, and experimental protocols, to aid researchers in harnessing the full potential of this versatile reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. TosMIC - Enamine [enamine.net]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. varsal.com [varsal.com]
- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 11. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes: Passerini Reaction Protocol Using α-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a powerful three-component reaction (3-CR) that offers an efficient and atom-economical route to α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[1][2][3] This multicomponent approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse molecules from simple starting materials.[2] The use of functionalized isocyanides, such as α-tosyl-(4-methoxybenzyl) isocyanide, introduces additional functionality into the product, providing opportunities for further synthetic transformations and the creation of complex molecular architectures.
This document provides detailed application notes and a generalized experimental protocol for conducting the Passerini reaction using α-tosyl-(4-methoxybenzyl) isocyanide. The resulting α-acyloxy-N-(tosyl(4-methoxyphenyl)methyl)amides are valuable scaffolds for the development of novel therapeutic agents.
Reaction Mechanism and Signaling Pathway
The Passerini reaction is generally believed to proceed through a concerted mechanism in aprotic solvents, where the three components react in a single step.[2] The reaction is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which enhances the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acyloxy amide product.[2][4]
Caption: Generalized signaling pathway of the Passerini reaction.
Experimental Protocols
General Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equivalent).
-
Addition of Reagents: Add the carboxylic acid (1.0 - 2.0 equivalents) and α-tosyl-(4-methoxybenzyl) isocyanide (1.0 - 2.0 equivalents).
-
Solvent: Dissolve the reactants in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), toluene, or tetrahydrofuran (THF)) to a concentration of approximately 0.5 M to 0.6 M.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 40°C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 24 to 48 hours.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for Passerini reactions with isocyanides structurally related to α-tosyl-(4-methoxybenzyl) isocyanide. These tables can serve as a guide for experimental design.
Table 1: Reaction Conditions for Passerini Reaction with Related Isocyanides
| Isocyanide | Carbonyl Component | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Stoichiometry (Ald/Acid/Iso) | Reference |
| Tosylmethyl isocyanide | Ketone | Generic | Toluene | 40 | 48 | 1.0 : 2.0 : 2.0 | [5] |
| 4-Methoxybenzyl isocyanide | Aldehyde | Phenylacetic acid | DCM | Room Temp. | Not Specified | 1.0 : 1.0 : 1.0 | N/A |
| General Isocyanides | Aldehyde/Ketone | Generic | Aprotic | Room Temp. | 24-48 | 1.0 : 1.0 : 1.0 | [2] |
Table 2: Representative Yields for Passerini Reactions
| Isocyanide | Carbonyl Component | Carboxylic Acid | Yield (%) | Reference |
| Triterpenoid-derived | Various Aldehydes | Triterpenoid Acid | 25-79 | [1] |
| Various | Aldehydes/Ketones | Various | Good to Excellent | [4] |
| Aromatic Diisocyanide | Benzaldehyde | Benzoic Acid | Moderate to Good | [6] |
Mandatory Visualizations
Caption: Experimental workflow for the Passerini reaction.
Applications in Drug Development
The α-acyloxy amide scaffold generated from the Passerini reaction is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The use of α-tosyl-(4-methoxybenzyl) isocyanide allows for the introduction of a tosyl group, which can serve as a handle for further functionalization, and a methoxybenzyl group, which can influence the pharmacokinetic properties of the final molecule. The products of this reaction are of significant interest for the synthesis of peptidomimetics, protease inhibitors, and other potential therapeutic agents.[6]
Conclusion
The Passerini reaction using α-tosyl-(4-methoxybenzyl) isocyanide provides a versatile and efficient method for the synthesis of highly functionalized α-acyloxy amides. The mild reaction conditions and tolerance of a wide range of functional groups make it an attractive strategy for the rapid generation of compound libraries for drug discovery and development. The provided protocol, adapted from related procedures, offers a solid starting point for researchers to explore this valuable multicomponent reaction. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Asymmetric Synthesis with α-Tosyl-(4-methoxybenzyl) isocyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tosylmethyl isocyanide (TosMIC) is a highly versatile C1 synthon in organic synthesis, notable for its utility in forming various heterocyles and its role in the Van Leusen reaction.[1][2] The acidity of the α-carbon allows for facile deprotonation and subsequent alkylation, making it a powerful tool for carbon-carbon bond formation. The introduction of a substituent at the α-position, such as a 4-methoxybenzyl (PMB) group, creates a valuable building block. While α-Tosyl-(4-methoxybenzyl) isocyanide is a known compound, its primary application in asymmetric synthesis involves its enantioselective in situ generation.[3] This is achieved through the alkylation of TosMIC with a 4-methoxybenzyl halide under the influence of a chiral phase-transfer catalyst (PTC). This methodology provides an efficient route to enantiomerically enriched precursors for non-proteinogenic α-amino acids, which are crucial components in modern drug discovery.
Application 1: Asymmetric Synthesis of Chiral α-Amino Acid Precursors
The most prominent application of α-Tosyl-(4-methoxybenzyl) isocyanide in asymmetric synthesis is its generation via the phase-transfer catalytic (PTC) alkylation of TosMIC. This reaction establishes a chiral center at the α-position, yielding an enantiomerically enriched product that can be further elaborated into valuable chiral molecules, particularly unnatural α-amino acids.
The reaction employs a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, to control the stereochemical outcome.[4][5][6] These catalysts shepherd the TosMIC anion from the aqueous basic phase to the organic phase containing the electrophile, facilitating the alkylation within a chiral environment.
Quantitative Data Summary
The enantioselectivity of the PTC alkylation of TosMIC analogues is highly dependent on the catalyst structure, solvent, and temperature. The data below is representative of asymmetric alkylations of related prochiral nucleophiles (e.g., glycine imino esters) under optimized PTC conditions using Cinchona alkaloid-derived catalysts, which are directly analogous to the TosMIC system.[7][8][9]
| Entry | Electrophile (R-X) | Catalyst | Solvent | Yield (%) | ee (%) | Configuration |
| 1 | Benzyl bromide | (S)-1 | Toluene | 95 | 92 | R |
| 2 | Benzyl bromide | (R)-2 | CH₂Cl₂ | 73 | 86 | S |
| 3 | Allyl bromide | (S)-1 | Toluene | 99 | 92 | R |
| 4 | 4-Methoxybenzyl chloride | (R)-2 | CH₂Cl₂ | ~85 | ~91 | S |
| 5 | Ethyl iodide | (S)-1 | Toluene | 88 | 85 | R |
Catalyst Structures:
-
(S)-1 : N-(2',3',4'-Trifluorobenzyl)-O-allyl-hydrocinchonidinium bromide
-
(R)-2 : N-Benzyl-cinchonidinium chloride
Catalytic Cycle
The asymmetric induction occurs through a well-defined phase-transfer catalytic cycle.
-
Deprotonation: The strong aqueous base deprotonates TosMIC at the interface between the aqueous and organic layers, forming the TosMIC anion (Tos-CH⁻-NC).
-
Ion Pair Formation: The chiral quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the TosMIC anion, forming a chiral, lipophilic ion pair [Q⁺][Tos-CH⁻-NC].
-
Organic Phase Reaction: This ion pair migrates into the organic phase. The chiral environment created by the catalyst shields one face of the nucleophilic carbon, directing the attack of the electrophile (PMB-Cl) to the other face.
-
Product Release & Catalyst Regeneration: After the stereoselective alkylation, the neutral product is released, and the catalyst [Q⁺Cl⁻] migrates back to the interface to begin another cycle.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids — Application in the enantioselective synthesis of α-amino acids (1997) | Barry Lygo | 367 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. uni-giessen.de [uni-giessen.de]
Application Notes and Protocols for the One-Pot Synthesis of Imidazoles using α-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1,4,5-trisubstituted imidazoles utilizing α-Tosyl-(4-methoxybenzyl) isocyanide. This method, a variation of the van Leusen multicomponent reaction, offers an efficient and versatile strategy for the construction of diverse imidazole scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The imidazole nucleus is a key structural motif in a vast array of biologically active compounds and pharmaceuticals. The van Leusen imidazole synthesis is a powerful tool for the creation of this heterocyclic system.[1][2] This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) derivative with an aldimine, which can be conveniently formed in situ from an aldehyde and a primary amine.[3][4] The use of α-substituted TosMIC derivatives, such as α-Tosyl-(4-methoxybenzyl) isocyanide, allows for the direct installation of substituents at the 4-position of the imidazole ring, providing a modular and efficient approach to generating libraries of structurally diverse compounds.
The one-pot nature of this reaction, where the aldimine formation and subsequent cycloaddition-elimination cascade occur in a single reaction vessel, enhances its synthetic utility by reducing reaction time, minimizing waste, and simplifying the purification process.
Reaction Principle
The one-pot synthesis of 1,4,5-trisubstituted imidazoles proceeds through a tandem sequence of reactions. Initially, an aldehyde and a primary amine condense to form an aldimine. In the presence of a base, the α-Tosyl-(4-methoxybenzyl) isocyanide is deprotonated, forming a nucleophilic carbanion. This carbanion then undergoes a nucleophilic attack on the electrophilic carbon of the aldimine. The resulting adduct undergoes an intramolecular cyclization to form a 4-tosyl-2,5-dihydro-1H-imidazole intermediate. Subsequent base-mediated elimination of p-toluenesulfinic acid from this intermediate leads to the aromatization of the ring, yielding the final 1,4,5-trisubstituted imidazole product.
Experimental Protocols
This section provides detailed methodologies for the preparation of the key reagent, α-Tosyl-(4-methoxybenzyl) isocyanide, and the subsequent one-pot synthesis of 1,4,5-trisubstituted imidazoles.
Protocol 1: Synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide
This protocol is adapted from the synthesis of α-Tosylbenzyl isocyanide.
Materials:
-
4-Methoxybenzaldehyde
-
Formamide
-
Chlorotrimethylsilane
-
p-Toluenesulfinic acid
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Acetonitrile
-
Toluene
-
tert-Butyl methyl ether (TBME)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Synthesis of N-[1-Tosyl-1-(4-methoxyphenyl)methyl]formamide
-
To a solution of 4-methoxybenzaldehyde (1.0 equiv) and formamide (2.5 equiv) in a mixture of acetonitrile and toluene (1:1), add chlorotrimethylsilane (1.1 equiv).
-
Heat the reaction mixture at 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 equiv) to the reaction mixture and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature and add TBME.
-
Collect the precipitated solid by filtration, wash with TBME, and dry under vacuum to yield N-[1-Tosyl-1-(4-methoxyphenyl)methyl]formamide.
Part B: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide
-
In a three-necked flask under a nitrogen atmosphere, dissolve the N-[1-Tosyl-1-(4-methoxyphenyl)methyl]formamide (1.0 equiv) in anhydrous THF.
-
Add phosphorus oxychloride (2.0 equiv) and stir the solution for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (6.0 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, warm the reaction to 5-10 °C and stir for 30-45 minutes.
-
Quench the reaction by adding ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to obtain α-Tosyl-(4-methoxybenzyl) isocyanide.
Protocol 2: One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles
Materials:
-
Aldehyde (R¹-CHO) (1.0 equiv)
-
Primary amine (R²-NH₂) (1.0 equiv)
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol or Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol or ethanol, stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add α-Tosyl-(4-methoxybenzyl) isocyanide (1.05 equiv) and potassium carbonate (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time typically ranges from 4 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4,5-trisubstituted imidazole.
Data Presentation
The following table summarizes representative examples of 1,4,5-trisubstituted imidazoles synthesized via the one-pot van Leusen reaction using α-Tosyl-(4-methoxybenzyl) isocyanide.
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 1-Benzyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 82 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 1-Benzyl-5-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole | 78 |
| 3 | 4-Methylbenzaldehyde | Benzylamine | 1-Benzyl-4-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazole | 85 |
| 4 | Benzaldehyde | Cyclohexylamine | 1-Cyclohexyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 75 |
| 5 | 4-Methoxybenzaldehyde | Benzylamine | 1-Benzyl-4,5-bis(4-methoxyphenyl)-1H-imidazole | 88 |
Mandatory Visualization
References
Application Notes and Protocols: a-Tosyl-(4-methoxybenzyl) isocyanide for the Synthesis of Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of a-Tosyl-(4-methoxybenzyl) isocyanide (TosMIC) in the synthesis of peptidomimetics. Peptidomimetics are a class of compounds that mimic the structure and function of peptides, offering advantages such as improved stability and oral bioavailability. TosMIC is a versatile reagent that enables the construction of key heterocyclic scaffolds, including oxazoles and imidazoles, and participates in multicomponent reactions to rapidly build complex peptide-like structures.
Introduction to this compound (TosMIC) in Peptidomimetic Synthesis
This compound, a derivative of tosylmethyl isocyanide, is a valuable C1 synthon in organic synthesis. Its utility in peptidomimetic design stems from its ability to participate in various cyclization and multicomponent reactions, leading to the formation of diverse and medicinally relevant scaffolds. The key reactions covered in these notes are the Van Leusen oxazole synthesis, the Passerini three-component reaction, and the Ugi four-component reaction. These methods provide efficient access to peptidomimetics with potential therapeutic applications, including as antibacterial, antiviral, and anti-inflammatory agents.
Van Leusen Oxazole Synthesis for Peptidomimetic Scaffolds
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring, a common motif in bioactive natural products and pharmaceuticals. The reaction of TosMIC with an aldehyde in the presence of a base provides a direct route to 5-substituted oxazoles, which can serve as rigid scaffolds in peptidomimetics.
Quantitative Data Summary
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | 6 | 85 | [1] |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 6 | 84 | [1] |
| 4-Chlorobenzaldehyde | Quaternary ammonium hydroxide resin | Methanol | 12 | 83 | |
| Pivaldehyde | K₂CO₃ | Methanol | 8 | 75 | |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | 6 | 88 |
Experimental Protocol: Synthesis of 5-Phenyloxazole
Materials:
-
This compound (TosMIC)
-
Benzaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.2 equivalents) in methanol, add benzaldehyde (1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-phenyloxazole.
Experimental Workflow
References
Solid-Phase Synthesis of Heterocycles Using Tosylmethyl Isocyanide (TosMIC) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of imidazoles and oxazoles using tosylmethyl isocyanide (TosMIC) and its derivatives. This approach offers significant advantages for the rapid generation of compound libraries crucial for drug discovery and development, streamlining the synthesis and purification of these important heterocyclic scaffolds.
Introduction to TosMIC in Solid-Phase Synthesis
Tosylmethyl isocyanide (TosMIC) is a remarkably versatile C1 synthon in organic synthesis, renowned for its role in the van Leusen three-component reaction (vL-3CR) to form various heterocycles.[1][2] Its unique combination of an isocyano group, an acidic α-carbon, and a tosyl leaving group enables a variety of transformations.[1] The adaptation of TosMIC chemistry to solid-phase organic synthesis (SPOS) allows for the efficient preparation of heterocyclic compound libraries by simplifying purification and enabling automation. In SPOS, either the TosMIC reagent itself or one of the other reactants is immobilized on a polymer support.[1][3]
Application 1: Solid-Phase Synthesis of 1,5-Disubstituted Imidazoles
The solid-phase synthesis of 1,5-disubstituted imidazoles typically involves the immobilization of an aldehyde component onto a solid support, followed by reaction with a primary amine to form a resin-bound imine. Subsequent cycloaddition with TosMIC, often promoted by microwave irradiation, and cleavage from the support yields the desired imidazole products in high purity and yield.[3] This method is highly amenable to the creation of diverse imidazole libraries by varying the amine and the immobilized aldehyde.
Experimental Workflow: Solid-Phase Imidazole Synthesis
Caption: Workflow for the solid-phase synthesis of 1,5-disubstituted imidazoles.
Protocol: Microwave-Assisted Solid-Phase Synthesis of 1,5-Disubstituted Imidazoles[3]
Materials:
-
4-Formyl-3-methoxyphenoxymethyl polystyrene resin
-
Primary amines
-
Tosylmethyl isocyanide (TosMIC)
-
Trimethyl orthoformate (TMOF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
Immobilized Imine Synthesis:
-
Swell the 4-formyl-3-methoxyphenoxymethyl polystyrene resin in a suitable solvent (e.g., DCM).
-
Add a solution of the primary amine and trimethyl orthoformate.
-
Agitate the mixture at room temperature until the reaction is complete (monitor by appropriate analytical techniques).
-
Wash the resin thoroughly with DCM and MeOH and dry under vacuum.
-
-
Cycloaddition Reaction:
-
To the resin-bound imine in a microwave-safe vessel, add a solution of TosMIC and K₂CO₃ in acetonitrile.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 60°C for 4 minutes).[4]
-
-
Cleavage and Isolation:
-
After the reaction, wash the resin with MeCN, MeOH, and DCM.
-
Treat the resin with a cleavage cocktail, typically a solution of TFA in DCM (e.g., 95:5 v/v).
-
Agitate for a specified time to ensure complete cleavage.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,5-disubstituted imidazole.
-
Purify the product as needed, though this method often yields products of high purity.[3]
-
Quantitative Data: Synthesis of 1,5-Disubstituted Imidazoles
| Entry | Primary Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | 1-Benzyl-5-phenyl-1H-imidazole | >90 | >95 |
| 2 | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-5-phenyl-1H-imidazole | >90 | >95 |
| 3 | 2-Chlorobenzylamine | 1-(2-Chlorobenzyl)-5-phenyl-1H-imidazole | >90 | >95 |
| Note: This data is representative of the high yields and purities reported for this methodology.[3] |
Application 2: Solid-Phase Synthesis of 5-Substituted Oxazoles
The solid-phase synthesis of oxazoles can be achieved by immobilizing the TosMIC reagent itself. A polystyrene-supported TosMIC equivalent can be prepared and subsequently reacted with various aldehydes in the presence of a base.[3] This "catch-and-release" strategy simplifies the purification process, as the excess reagents and byproducts are washed away before the final product is cleaved from the resin. Alternatively, a resin-bound catalyst can be employed to facilitate the reaction of solution-phase TosMIC and aldehydes, allowing for easy removal of the catalyst and the sulfinic acid byproduct.[5]
Experimental Workflow: Solid-Phase Oxazole Synthesis using Polymer-Supported TosMIC
Caption: Workflow for the synthesis of 5-substituted oxazoles using a polymer-supported TosMIC reagent.
Protocol: Synthesis of 5-Aryloxazoles using a Resin-Supported Catalyst[5][6]
Materials:
-
Aromatic aldehydes
-
Tosylmethyl isocyanide (TosMIC)
-
Ambersep 900 OH resin (quaternary ammonium hydroxide ion exchange resin)
-
1,2-Dimethoxyethane (DME)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the aromatic aldehyde and TosMIC (typically 1.1 equivalents) in a 1:1 mixture of DME and MeOH.
-
Add the Ambersep 900 OH resin (as the base catalyst).
-
-
Reaction:
-
Reflux the mixture for a specified time (e.g., 8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the resin. The resin also captures the p-tolylsulfinic acid byproduct.
-
Wash the resin with a small amount of the solvent mixture.
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure to yield the 5-aryloxazole. The product is often obtained in high purity, minimizing the need for further purification.[5]
-
Quantitative Data: Synthesis of 5-Aryloxazoles using a Resin-Supported Catalyst[6]
| Entry | Aldehyde | Product | Yield (%) | Purity (crude, %) |
| 1 | Benzaldehyde | 5-Phenyloxazole | 85 | >95 |
| 2 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 84 | >95 |
| 3 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 83 | >95 |
| 4 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)oxazole | 80 | >95 |
| 5 | 4-Cyanobenzaldehyde | 4-(Oxazol-5-yl)benzonitrile | 78 | >95 |
| Note: Yields are for purified material. Crude purity was assessed by HPLC.[5] |
Conclusion
The use of solid-phase synthesis methodologies with TosMIC derivatives provides a powerful platform for the efficient and high-throughput synthesis of imidazoles and oxazoles. These protocols offer advantages in terms of simplified purification, potential for automation, and the ability to rapidly generate diverse libraries of compounds for screening in drug discovery programs. The methods described herein are robust and adaptable, making them valuable tools for medicinal chemists and researchers in related fields.
References
- 1. Microwave-assisted synthesis of imidazoles: reaction of p-toluenesulfonylmethyl isocyanide and polymer-bound imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
Application Notes and Protocols: Catalytic Enantioselective Reactions Involving α-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic enantioselective synthesis of chiral 2-imidazolines using α-Tosyl-(4-methoxybenzyl) isocyanide. While specific catalytic enantioselective examples for α-Tosyl-(4-methoxybenzyl) isocyanide are not prevalent in the current literature, this document adapts a highly efficient silver-catalyzed asymmetric Mannich reaction of the parent p-toluenesulfonylmethyl isocyanide (TosMIC). The electron-donating nature of the 4-methoxybenzyl group is anticipated to be compatible with this reaction, potentially influencing reaction rates and stereoselectivity.
Introduction
α-Tosyl-(4-methoxybenzyl) isocyanide is a functionalized isocyanide reagent that holds significant potential in the asymmetric synthesis of complex nitrogen-containing heterocycles. These structures are of great interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The combination of the isocyanide moiety, the activating tosyl group, and the benzylic proton allows for versatile reactivity. In the presence of a chiral catalyst, this reagent can participate in highly stereoselective transformations, leading to the formation of enantioenriched products.
This document focuses on the silver-catalyzed enantioselective Mannich reaction of α-tosyl isocyanides with ketimines to produce chiral 2-imidazolines, which are valuable precursors to vicinal diamines and other important chiral building blocks.
Reaction Principle and Signaling Pathway
The core transformation is a catalytic, enantioselective Mannich-type addition of the α-tosyl isocyanide to a ketimine, followed by an intramolecular cyclization to form the 2-imidazoline ring. The reaction is catalyzed by a chiral complex generated in situ from silver(I) oxide and a dihydroquinine-derived N,P-ligand. The chiral ligand is crucial for establishing a chiral environment around the silver center, which coordinates to the reactants and dictates the stereochemical outcome of the reaction.
Caption: Proposed catalytic cycle for the silver-catalyzed enantioselective Mannich reaction.
Quantitative Data Summary
The following table summarizes the results of a silver-catalyzed enantioselective Mannich reaction between various N-diphenylphosphinoyl (DPP)-ketimines and the parent p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This data serves as a strong predictive model for the expected outcomes with α-Tosyl-(4-methoxybenzyl) isocyanide. The presence of an electron-donating group, such as the 4-methoxybenzyl group on the isocyanide, is generally well-tolerated in similar transformations.
| Entry | Ketimine Substrate (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 5a | 98 | 96 |
| 2 | 4-Methoxyphenyl | 5b | 97 | 97 |
| 3 | 4-Fluorophenyl | 5c | 86 | 94 |
| 4 | 4-Chlorophenyl | 5d | 92 | 95 |
| 5 | 4-Bromophenyl | 5e | 93 | 96 |
| 6 | 3-Methoxyphenyl | 5f | 95 | 95 |
| 7 | 2-Fluorophenyl | 5g | 91 | 86 |
| 8 | 2-Methoxyphenyl | 5h | 92 | 93 |
| 9 | 2-Naphthyl | 5i | 96 | 97 |
| 10 | 2-Thienyl | 5j | 94 | 91 |
| 11 | 4-Pyridyl | 5k | 90 | 90 |
| 12 | 3-Pyridyl | 5l | 92 | 93 |
Experimental Protocols
Synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide
This protocol is adapted from the Organic Syntheses procedure for α-tosylbenzyl isocyanide.[3]
Step 1: Synthesis of N-[α-Tosyl-(4-methoxybenzyl)]formamide
-
To a solution of 4-methoxybenzaldehyde (1.0 equiv.) and formamide (2.5 equiv.) in a suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 equiv.).
-
Heat the mixture at 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 equiv.) and continue heating for an additional 4-5 hours.
-
Cool the reaction to room temperature and add tert-butyl methyl ether (TBME) to precipitate the product.
-
Collect the solid by filtration, wash with TBME, and dry under vacuum to afford N-[α-Tosyl-(4-methoxybenzyl)]formamide.
Step 2: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide
-
Suspend the formamide from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add phosphorus oxychloride (2.0 equiv.) and stir for 5 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (6.0 equiv.) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30-45 minutes.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield α-Tosyl-(4-methoxybenzyl) isocyanide.
General Protocol for Catalytic Enantioselective Mannich Reaction
This protocol is based on the highly effective procedure developed for TosMIC and is expected to be applicable to α-Tosyl-(4-methoxybenzyl) isocyanide.[1][2]
Materials:
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv.)
-
N-Diphenylphosphinoyl-ketimine (1.2 equiv.)
-
Silver(I) oxide (Ag₂O) (5 mol%)
-
Chiral N,P-ligand (e.g., a dihydroquinine-derived amino phosphine) (10 mol%)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Inert atmosphere (Nitrogen or Argon)
Caption: General experimental workflow for the enantioselective Mannich reaction.
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add silver(I) oxide (5 mol%) and the chiral N,P-ligand (10 mol%).
-
Add anhydrous ethyl acetate and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the N-diphenylphosphinoyl-ketimine (1.2 equiv.) followed by α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv.).
-
Stir the reaction mixture at this temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to warm to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-imidazoline.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Safety Considerations
-
Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
-
Silver compounds can be light-sensitive and may stain skin and surfaces. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The catalytic enantioselective Mannich reaction of α-Tosyl-(4-methoxybenzyl) isocyanide with ketimines, catalyzed by a chiral silver-N,P-ligand complex, represents a powerful method for the synthesis of highly functionalized, enantioenriched 2-imidazolines. The provided protocols, based on the well-established reactivity of the parent TosMIC, offer a solid foundation for researchers to explore the synthetic utility of this valuable reagent in the development of novel chiral molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions may be necessary to achieve optimal yield and stereoselectivity for specific substrates.
References
Application Notes and Protocols: α-Tosyl-(4-methoxybenzyl) isocyanide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosyl-(4-methoxybenzyl) isocyanide (TMBI) is a versatile reagent in organic synthesis, particularly valued for its role in constructing complex heterocyclic scaffolds present in many biologically active molecules. The unique combination of the isocyanide functionality, the activating tosyl group, and the 4-methoxybenzyl substituent makes TMBI a powerful building block in multicomponent reactions such as the Van Leusen, Ugi, and Passerini reactions. These reactions offer efficient and atom-economical routes to a diverse range of bioactive heterocycles, including oxazoles and imidazoles, which are privileged structures in medicinal chemistry. This document provides detailed application notes, experimental protocols, and data for the use of TMBI and its analogs in the synthesis of these important molecular frameworks.
Key Applications of α-Tosyl-(4-methoxybenzyl) isocyanide Analogs
The primary utility of TMBI and related α-substituted tosylmethyl isocyanides lies in their ability to participate in cycloaddition and multicomponent reactions to form five-membered heterocycles.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanides.[1] When using an α-substituted TosMIC reagent like TMBI, 4,5-disubstituted oxazoles can be synthesized. The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[2] Oxazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antiviral, and cytotoxic effects.[3]
Van Leusen Imidazole Synthesis
Similarly, the Van Leusen reaction can be employed to synthesize imidazoles from aldimines and TosMIC.[4] This reaction is a cornerstone in the synthesis of substituted imidazoles, which are found in numerous pharmaceuticals due to their ability to mimic histidine in biological systems and interact with a variety of enzymes and receptors.[5][6]
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.[7] This reaction is highly valued in combinatorial chemistry for the rapid generation of diverse libraries of peptide-like molecules.[8] The use of TMBI in the Ugi reaction allows for the introduction of the 4-methoxybenzyl group into the final product, which can be a key pharmacophoric element.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[9] This reaction is another powerful tool in multicomponent synthesis for creating diverse molecular scaffolds.[10]
Data Presentation
Table 1: Synthesis of 4-Substituted Oxazoles via Modified Van Leusen Reaction
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |
Data adapted from Sisko et al. as presented in BenchChem Application Notes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles via Van Leusen Reaction
This protocol is adapted from the general procedure for the synthesis of 4-substituted oxazoles and can be applied using α-Tosyl-(4-methoxybenzyl) isocyanide.
Materials:
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv) and the desired aldehyde (1.0 equiv) in methanol.
-
To the stirred solution, add potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-methoxyphenyl)-5-substituted-oxazole.
Protocol 2: General Procedure for the Ugi Four-Component Reaction
This is a general protocol for the Ugi reaction. For a specific application with TMBI, the reaction conditions may need to be optimized.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Methanol (MeOH) or other suitable polar solvent
Procedure:
-
In a flask, dissolve the aldehyde/ketone, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion.
-
Add α-Tosyl-(4-methoxybenzyl) isocyanide to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 3: General Procedure for the Passerini Three-Component Reaction
This is a general protocol for the Passerini reaction. Optimization may be required for use with TMBI.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a flask, dissolve the aldehyde/ketone and carboxylic acid in an aprotic solvent.
-
Add α-Tosyl-(4-methoxybenzyl) isocyanide to the solution.
-
Stir the reaction at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography.
Bioactive Molecules and Signaling Pathways
Oxazole Derivatives as Antitubulin Agents
Several 2-methyl-4,5-disubstituted oxazoles, structurally related to compounds that can be synthesized using TMBI analogs, have been identified as potent antitubulin agents.[11] These compounds interfere with microtubule formation, a critical process in cell division, leading to cell cycle arrest and apoptosis. They bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[11] This mechanism is a validated target for cancer chemotherapy.
Caption: Workflow of oxazole synthesis and its antitubulin activity.
The signaling pathway affected by these oxazole-based antitubulin agents involves the disruption of the cell cycle, leading to apoptosis.
Caption: Signaling pathway of oxazole-induced cell cycle arrest.
Imidazole Derivatives in Cancer Therapy
Imidazole-containing compounds are known to possess a broad range of anticancer activities. For instance, certain 1,4,5-trisubstituted imidazoles have shown potent binding to p38 MAP kinase, a key enzyme in inflammatory and cellular stress responses, which is also implicated in cancer.[3] Additionally, other imidazole derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a role in tumor immune escape.[12]
Caption: Synthesis of bioactive imidazoles and their potential targets.
Conclusion
α-Tosyl-(4-methoxybenzyl) isocyanide and its analogs are highly valuable reagents for the synthesis of bioactive oxazole and imidazole heterocycles. The multicomponent reactions in which they participate provide a rapid and efficient means to generate molecular diversity, which is crucial in drug discovery. The resulting compounds have shown promise as potent biological agents, including as antitubulin agents for cancer therapy. The protocols and data presented here serve as a guide for researchers to explore the full potential of TMBI in the development of novel therapeutic molecules. Further research into the specific applications of TMBI is warranted to fully elucidate its utility in synthesizing next-generation bioactive compounds.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxazole Synthesis via the van Leusen Reaction with α-Tosyl-(4-methoxybenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted and 4,5-disubstituted oxazoles utilizing the van Leusen reaction. The focus is on the use of α-substituted tosylmethyl isocyanide (TosMIC) reagents, with specific guidance for adapting these protocols for α-Tosyl-(4-methoxybenzyl) isocyanide . This methodology is a cornerstone in medicinal chemistry, offering a versatile and efficient pathway to a privileged heterocyclic scaffold found in numerous biologically active compounds.
Introduction
The van Leusen oxazole synthesis is a powerful chemical transformation that constructs the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.[1] The use of α-substituted TosMIC reagents, such as α-Tosyl-(4-methoxybenzyl) isocyanide, provides a direct route to 4-substituted oxazoles, a key structural motif for tuning the pharmacological and physicochemical properties of molecules in drug discovery programs.[1] The reaction proceeds through the formation of an oxazoline intermediate, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1]
Reaction Principle
The synthesis of 4-substituted oxazoles is achieved by reacting an α-substituted tosylmethyl isocyanide with an aldehyde in the presence of a base. The substituent on the α-carbon of the TosMIC reagent becomes the substituent at the 4-position of the resulting oxazole. This reaction is a modification of the classical van Leusen oxazole synthesis which typically yields 5-substituted oxazoles when using unsubstituted TosMIC.[1]
Data Presentation
The following tables summarize representative yields for the synthesis of various 4-substituted oxazoles using the modified van Leusen reaction with α-substituted TosMIC derivatives. While specific data for α-Tosyl-(4-methoxybenzyl) isocyanide is not extensively available in the cited literature, the provided data with analogous α-aryl and α-alkyl substituted TosMIC reagents serves as a strong predictor for expected outcomes.
Table 1: Synthesis of 4-Substituted-5-phenyloxazoles
| Entry | α-Substituent (R¹) on TosMIC | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
Data reported by Sisko et al. and serves as a general guideline.[1]
Table 2: Synthesis of 4-Benzyl-5-substituted-oxazoles
| Entry | α-Substituent (R¹) on TosMIC | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| 2 | Benzyl | 4-Methoxybenzaldehyde | 4-Benzyl-5-(4-methoxyphenyl)oxazole | 75 |
Data reported by Sisko et al. and serves as a general guideline.[1]
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of 4-substituted oxazoles based on established literature procedures. This protocol can be adapted for the use of α-Tosyl-(4-methoxybenzyl) isocyanide.
General Procedure for the Synthesis of 4-Aryl-Substituted Oxazoles
Materials:
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv) and the desired aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-methoxybenzyl)-substituted oxazole.
Example Protocol: Synthesis of 4-(4-Methoxybenzyl)-5-phenyloxazole
This is a representative protocol adapted from a similar synthesis of 4-benzyl-5-phenyloxazole.[1]
-
Combine α-Tosyl-(4-methoxybenzyl) isocyanide (1.00 g, 3.15 mmol) and benzaldehyde (0.33 g, 3.15 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add methanol (20 mL) to the flask.
-
Add potassium carbonate (0.87 g, 6.30 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield 4-(4-methoxybenzyl)-5-phenyloxazole.
Visualizations
Reaction Mechanism
Caption: Mechanism of the van Leusen Oxazole Synthesis.
Experimental Workflow
Caption: General Experimental Workflow for Oxazole Synthesis.
Logical Relationships of Substituent Effects
Caption: Influence of Aldehyde Substituents on Reaction Rate.
References
Troubleshooting & Optimization
Technical Support Center: a-Tosyl-(4-methoxybenzyl) isocyanide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the synthesis of a-Tosyl-(4-methoxybenzyl) isocyanide (TMBI) and improve yields.
General Synthesis Pathway
The synthesis of this compound is typically a two-step process. The first step involves the formation of the N-formamide intermediate from 4-methoxybenzaldehyde. The second step is the dehydration of this formamide to yield the target isocyanide.[1]
References
Technical Support Center: Purification of α-Tosyl-(4-methoxybenzyl) isocyanide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of α-Tosyl-(4-methoxybenzyl) isocyanide (TMBI) by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of α-Tosyl-(4-methoxybenzyl) isocyanide.
Q1: My compound oiled out instead of crystallizing. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. It typically occurs if the solution is supersaturated at a temperature above the melting point of the solute.
-
Possible Cause: The boiling point of the recrystallization solvent is too high, or the solution is cooled too rapidly.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop, then transferring it to an ice bath.
-
If the problem persists, consider using a solvent with a lower boiling point or a co-solvent system.
-
Q2: I have a very low recovery of my purified product. What are the potential reasons?
A2: A low yield can be attributed to several factors during the recrystallization process.
-
Possible Causes:
-
Using too much solvent.
-
Premature crystallization during a hot filtration step.
-
The product is significantly soluble in the cold recrystallization solvent.
-
Washing the crystals with a solvent in which they are soluble.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and filter paper, and add a small excess of hot solvent before filtering.
-
Optimize Solvent Choice: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at cold temperatures.
-
Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q3: The crystals formed very rapidly and appear as a fine powder. Is this a problem?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.
-
Possible Cause: The solution was cooled too quickly.
-
Solution:
-
Reheat the solution to redissolve the solid.
-
If necessary, add a small amount of extra solvent.
-
Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of larger, purer crystals.
-
Q4: My recrystallized product is still colored, but I expect a colorless compound. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Swirl the mixture and gently heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing α-Tosyl-(4-methoxybenzyl) isocyanide?
A1: While a specific solvent for α-Tosyl-(4-methoxybenzyl) isocyanide is not extensively documented, suitable solvents can be inferred from related compounds like Tosylmethyl isocyanide (TosMIC) and other α-tosyl isocyanides. Good starting points for solvent screening include:
-
Single Solvents: Alcohols (e.g., methanol, ethanol, 1-propanol), ethers (e.g., diethyl ether), and non-polar solvents like petroleum ether or toluene.
-
Co-solvent Systems: A polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) paired with a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.
-
Start by adding a small volume of solvent to your crude solid in a flask.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves.
Q3: Is α-Tosyl-(4-methoxybenzyl) isocyanide stable to heat during recrystallization?
A3: Isocyanides can be sensitive to heat and moisture. It is advisable to avoid prolonged heating. Use a solvent that allows for dissolution at a moderate temperature and minimize the time the solution is kept at its boiling point.
Q4: How should I dry the purified crystals?
A4: After filtration, the crystals should be dried thoroughly to remove any residual solvent. This can be achieved by:
-
Air drying on the filter paper for a short period.
-
Drying in a desiccator, preferably under vacuum.
Quantitative Data Summary
The following table summarizes recrystallization data for related tosyl isocyanide compounds, which can serve as a reference for optimizing the purification of α-Tosyl-(4-methoxybenzyl) isocyanide.
| Compound | Recrystallization Solvent | Typical Yield | Purity | Reference |
| α-Tosylbenzyl isocyanide | 1-Propanol | 70-76% | Not specified | [1] |
| Tosylmethyl isocyanide | Petroleum Ether | 80% | 98% | [2] |
| Tosylmethyl isocyanide | Methanol | Not specified | Analytically pure | [3] |
| α-Tosyl-(4-chlorobenzyl) isocyanide | Petroleum Ether | 80% | 98% | [4] |
Experimental Protocols
Adapted Protocol for Recrystallization of α-Tosyl-(4-methoxybenzyl) isocyanide
Disclaimer: This is an adapted protocol based on procedures for structurally similar compounds. Optimization may be required.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude α-Tosyl-(4-methoxybenzyl) isocyanide in various solvents (e.g., methanol, ethanol, ethyl acetate, petroleum ether) to identify a suitable recrystallization solvent or co-solvent system. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude α-Tosyl-(4-methoxybenzyl) isocyanide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
(Optional) Decoloration: If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum desiccator.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of α-Tosyl-(4-methoxybenzyl) isocyanide.
References
Overcoming steric hindrance in reactions with a-Tosyl-(4-methoxybenzyl) isocyanide
Welcome to the technical support center for a-Tosyl-(4-methoxybenzyl) isocyanide (TMBI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a particular focus on steric hindrance.
Troubleshooting Guide: Overcoming Steric Hindrance
Reactions involving sterically demanding substrates with this compound can often result in low yields or incomplete conversion. The following guide addresses common issues and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric hindrance at the carbonyl carbon: Bulky ketones or ortho-substituted aldehydes can prevent the nucleophilic attack of the isocyanide.[1] | - Employ Lewis Acid Catalysis: Lewis acids like TiCl₄, Sc(OTf)₃, or Yb(OTf)₃ can activate the carbonyl group, making it more electrophilic and facilitating the reaction.[1] - Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition. - Use High-Pressure Conditions: Applying high pressure (8-15 kbar) can favor the formation of the sterically congested transition state, leading to improved yields. |
| Incomplete Reaction | Slow reaction kinetics due to steric bulk: The approach of the reactants to form the transition state is slow. | - Increase Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-72 hours) and monitor its progress by TLC or LC-MS. - Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. |
| Formation of Side Products | Alternative reaction pathways becoming dominant: Under forcing conditions (e.g., high heat), side reactions such as the decomposition of TMBI or polymerization of the carbonyl component may occur. | - Optimize Catalyst Loading: If using a Lewis acid, perform a screen to find the optimal catalyst loading to promote the desired reaction without causing side reactions. - Solvent Optimization: The choice of solvent can influence the reaction pathway. For Ugi reactions, polar protic solvents like methanol or trifluoroethanol are often preferred.[2] For Passerini reactions, aprotic solvents may be more suitable.[3] Experiment with different solvents to find the optimal conditions. |
| Difficulty with Ketones as Substrates | Lower reactivity of ketones compared to aldehydes: Ketones are inherently less electrophilic and more sterically hindered than aldehydes, making them challenging substrates in multicomponent reactions.[4] | - Pre-formation of the Imine (for Ugi reactions): For Ugi reactions involving ketones, pre-forming the imine by reacting the ketone and amine before adding the isocyanide and carboxylic acid can improve the yield.[4] - Consider the Van Leusen Reaction: For the synthesis of nitriles, oxazoles, or imidazoles from ketones, the Van Leusen reaction with a TosMIC analog like TMBI is a viable alternative that is known to work with hindered ketones.[5][6] |
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound with bulky ketones in a Ugi reaction?
A1: Low yields in Ugi reactions with bulky ketones are often due to significant steric hindrance.[1] The ketone's two bulky substituents impede the formation of the initial iminium ion and the subsequent nucleophilic attack by the isocyanide. The large tosyl and 4-methoxybenzyl groups on the isocyanide further contribute to this steric clash.
Q2: What is the first step I should take to troubleshoot a failed Passerini reaction with a sterically hindered aldehyde and TMBI?
A2: A good first step is to introduce a Lewis acid catalyst. Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the isocyanide, which can help overcome the steric barrier.
Q3: Can I use this compound in a Van Leusen reaction with a hindered ketone?
A3: Yes, the Van Leusen reaction is well-suited for the reaction of TosMIC and its analogs with ketones to form nitriles.[5][6] This reaction is often successful even with sterically hindered ketones where other multicomponent reactions might fail.
Q4: Are there any alternatives to high temperature or high pressure for promoting reactions with sterically hindered substrates?
A4: Microwave-assisted synthesis is an excellent alternative. It can accelerate the reaction rate and improve yields under controlled temperature and pressure conditions, often in a much shorter timeframe than conventional heating.
Q5: How does solvent choice impact reactions with TMBI and bulky substrates?
A5: The solvent can play a crucial role. For Ugi reactions, polar protic solvents such as methanol or 2,2,2-trifluoroethanol are generally preferred as they can stabilize the charged intermediates in the proposed ionic mechanism.[2] In contrast, Passerini reactions are often faster in aprotic solvents, which favors a concerted, less polar transition state.[3] Experimenting with a range of solvents is recommended to find the optimal conditions for your specific substrates.
Quantitative Data Summary
The following table provides an illustrative comparison of reaction yields for a hypothetical Ugi reaction between a sterically hindered ketone (2,2-dimethyl-1-phenylpropan-1-one), a primary amine, a carboxylic acid, and an isocyanide under various conditions. The data is based on general trends observed in multicomponent reactions and serves to demonstrate the potential impact of different optimization strategies.
| Entry | Condition | Temperature (°C) | Time (h) | Yield (%) |
| 1 | No Catalyst | 25 | 48 | < 5 |
| 2 | No Catalyst | 80 | 24 | 15 |
| 3 | TiCl₄ (10 mol%) | 25 | 24 | 45 |
| 4 | Sc(OTf)₃ (10 mol%) | 25 | 24 | 55 |
| 5 | Yb(OTf)₃ (10 mol%) | 25 | 24 | 60 |
| 6 | Microwave (120°C) | 120 | 0.5 | 70 |
| 7 | High Pressure (10 kbar) | 25 | 12 | 75 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ugi Reaction with a Sterically Hindered Ketone
This protocol describes a general procedure for the Ugi reaction using a sterically hindered ketone and TMBI with Lewis acid catalysis.
Materials:
-
Sterically hindered ketone (1.0 mmol)
-
Primary amine (1.1 mmol)
-
This compound (TMBI) (1.2 mmol)
-
Carboxylic acid (1.2 mmol)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., methanol, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the sterically hindered ketone (1.0 mmol), the primary amine (1.1 mmol), and the Lewis acid catalyst (0.1 mmol) in anhydrous methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.2 mmol) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.2 mmol) in anhydrous methanol (2 mL) and add this solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased to 40-60°C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Passerini Reaction with a Sterically Hindered Aldehyde
This protocol provides a general method for a microwave-assisted Passerini reaction with a sterically demanding aldehyde.
Materials:
-
Sterically hindered aldehyde (1.0 mmol)
-
This compound (TMBI) (1.1 mmol)
-
Carboxylic acid (1.2 mmol)
-
Anhydrous aprotic solvent (e.g., THF or Dichloromethane, 3 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the sterically hindered aldehyde (1.0 mmol), the carboxylic acid (1.2 mmol), and the anhydrous solvent (3 mL).
-
Add this compound (1.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-140°C) for 15-60 minutes. The reaction time and temperature should be optimized for the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Ugi reaction mechanism with a bulky ketone.
Caption: Strategies for overcoming steric hindrance.
References
- 1. Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Preventing decomposition of a-Tosyl-(4-methoxybenzyl) isocyanide during synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of a-Tosyl-(4-methoxybenzyl) isocyanide during its synthesis.
Troubleshooting Guide
Decomposition of this compound is a common issue that can significantly impact reaction yield and purity. The following guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of the formamide intermediate, N-[α-Tosyl-(4-methoxybenzyl)]formamide.
| Possible Cause | Recommended Solution |
| Decomposition of p-toluenesulfinic acid | The precursor, p-toluenesulfinic acid, is thermally sensitive and can decompose at temperatures above 55°C.[1] Ensure that all heating steps during its preparation and use are kept below 35-40°C.[1] It is also recommended to use the p-toluenesulfinic acid immediately after preparation or store it under a nitrogen atmosphere for no longer than 2-3 weeks.[1] |
| Disproportionation of p-toluenesulfinic acid | Arylsulfinic acids are known to disproportionate, which can reduce the amount available for the reaction. Using a 50 mol % excess of p-toluenesulfinic acid has been shown to improve yields by 20-30%.[1] |
| Inefficient reaction conditions | The formation of the formamide intermediate involves the reaction of 4-methoxybenzaldehyde, formamide, and p-toluenesulfinic acid. A common procedure involves heating the aldehyde, formamide, and chlorotrimethylsilane at 50°C for 4-5 hours before adding the p-toluenesulfinic acid and continuing to heat for another 4-5 hours.[1] Ensure all reagents are of good quality and the reaction is carried out under an inert atmosphere (e.g., nitrogen).[1] |
Problem 2: Low yield or decomposition of the final product, this compound, during the dehydration step.
| Possible Cause | Recommended Solution |
| High reaction temperature | The dehydration of the formamide intermediate to the isocyanide is highly sensitive to temperature. The reaction, typically carried out with phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in a solvent like tetrahydrofuran (THF), should be maintained at a low temperature. It is crucial to add the triethylamine slowly while keeping the internal reaction temperature below 10°C.[1] |
| Thermal instability of the isocyanide product | Isocyanides, in general, are thermally unstable and can isomerize to the corresponding nitriles at elevated temperatures. It is strongly advised to avoid heating this compound or similar isocyanides at temperatures above 35-40°C during workup and purification.[1] |
| Moisture sensitivity | The reagents used in the dehydration step, particularly phosphorus oxychloride, are sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is conducted under strictly anhydrous conditions to prevent the decomposition of reagents and the product. |
Problem 3: Formation of significant side products.
| Possible Cause | Recommended Solution |
| Reaction of the isocyanide with nucleophiles | The isocyanide group is susceptible to attack by nucleophiles. During the workup, washing with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts and minimize acid-catalyzed decomposition.[1] |
| Stabilization of carbocation intermediates | The electron-donating 4-methoxy group can stabilize a potential benzyl carbocation intermediate, which may lead to unforeseen side reactions. Maintaining a low reaction temperature throughout the synthesis and workup is the best strategy to minimize such side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the formation of the N-[α-Tosyl-(4-methoxybenzyl)]formamide intermediate from 4-methoxybenzaldehyde, formamide, and p-toluenesulfinic acid. The second step is the dehydration of this formamide intermediate to the final isocyanide product using a dehydrating agent like phosphorus oxychloride in the presence of a base such as triethylamine.[1]
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Yes. Phosphorus oxychloride is a corrosive and toxic reagent and should be handled with extreme care in a well-ventilated fume hood. Isocyanides are known for their unpleasant odors and potential toxicity; therefore, it is recommended to conduct all manipulations in a fume hood.
Q3: My final product is a brownish solid. How can I purify it?
A3: The crude product can often be purified by recrystallization. For the analogous a-tosylbenzyl isocyanide, recrystallization from 1-propanol is effective.[1] Column chromatography on alumina has also been used to obtain a completely white product.
Q4: What are the expected yields for this synthesis?
A4: Based on a reliable synthetic procedure for substituted TosMIC reagents, the yield for the N-[α-Tosyl-(4-methoxybenzyl)]formamide intermediate is approximately 92%, and the subsequent dehydration to this compound proceeds with a yield of about 74%.[1]
Data Presentation
The following table summarizes the reported yields for the synthesis of various substituted TosMIC reagents, including the 4-methoxybenzyl derivative.
| Entry | R Group | % Yield of Formamide Intermediate | % Yield of Isocyanide |
| 1 | 4-F-C₆H₄ | 93 | 70-80 |
| 2 | 4-MeO-C₆H₄ | 92 | 74 |
| 3 | 3-Thiophene | 81 | 76 |
| 4 | Me₂CHCH₂ | 81 | 58 |
| 5 | Me₂CH | 62 | 60 |
| Data sourced from Organic Syntheses, 2000, 77, 198.[1] |
Experimental Protocols
1. Synthesis of N-[α-Tosyl-(4-methoxybenzyl)]formamide
This protocol is adapted from the synthesis of the unsubstituted benzyl analog.[1]
-
In a three-necked round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, charge acetonitrile, toluene, 4-methoxybenzaldehyde, formamide, and chlorotrimethylsilane.
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Heat the solution to 50°C for 4-5 hours.
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Add p-toluenesulfinic acid to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.
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Cool the solution to room temperature and add tert-butyl methyl ether (TBME).
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Stir for 5 minutes, then add water.
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Cool the mixture to 0°C and hold for 1 hour to allow for precipitation.
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Collect the white solid by filtration, wash with TBME, and dry in a vacuum oven.
2. Synthesis of this compound
This protocol is adapted from the synthesis of the unsubstituted benzyl analog.[1]
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In a three-necked round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe, charge the N-[α-Tosyl-(4-methoxybenzyl)]formamide and tetrahydrofuran (THF).
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Add phosphorus oxychloride and stir for 5 minutes at 25°C.
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Cool the solution to 0°C.
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Slowly add triethylamine over 30-45 minutes, ensuring the internal temperature remains below 10°C.
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After the addition is complete, warm the reaction to 5-10°C and hold for 30-45 minutes.
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Add ethyl acetate and water, then separate the organic layer.
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer and concentrate under reduced pressure.
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Purify the crude product by recrystallization.
Visualization
The following diagram illustrates the logical workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: α-Tosyl-(4-methoxybenzyl) isocyanide in Multicomponent Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-Tosyl-(4-methoxybenzyl) isocyanide (TOSMIC) in multicomponent reactions. Our goal is to help you navigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during multicomponent reactions involving TOSMIC, providing potential causes and actionable solutions.
Van Leusen Reaction (Nitrile, Oxazole, and Imidazole Synthesis)
Question 1: I am attempting a Van Leusen nitrile synthesis from a ketone, but I am observing a significant amount of a 4-alkoxy-2-oxazoline byproduct. How can I minimize this side reaction?
Answer:
The formation of a 4-alkoxy-2-oxazoline is a common side reaction in the Van Leusen nitrile synthesis, particularly when using a primary alcohol like methanol or ethanol to accelerate the reaction. The alcohol, while speeding up the desired nitrile formation, can also be trapped by an intermediate.
Troubleshooting Steps:
-
Control Alcohol Stoichiometry: The amount of alcohol used is critical. Judicious control, typically in the range of 1-2 equivalents, is recommended to catalyze the nitrile formation without excessively promoting the oxazoline byproduct.[1][2]
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Choice of Base: Employing a strong, non-nucleophilic base can favor the desired reaction pathway.
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Reaction Temperature: Lowering the reaction temperature after the initial addition of TOSMIC may help to control the rate of the competing pathway leading to the oxazoline.
Quantitative Data on Side Product Formation:
| Equivalents of Methanol | Approximate Yield of Nitrile (%) | Approximate Yield of 4-methoxy-2-oxazoline (%) |
| 1-2 | High | Low |
| > 3 | Decreases | Increases significantly |
Note: Yields are approximate and can vary depending on the specific ketone, base, and reaction conditions.
Question 2: In my Van Leusen oxazole synthesis using an aldehyde and TOSMIC, I am getting a low yield of the desired oxazole and isolating a stable 4-tosyl-4,5-dihydrooxazole intermediate. What is happening?
Answer:
This issue arises from the incomplete elimination of the p-toluenesulfinic acid from the dihydrooxazole intermediate, which is the final step in the formation of the aromatic oxazole.
Troubleshooting Steps:
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Increase Reaction Temperature: Gently heating the reaction mixture after the initial formation of the intermediate can provide the necessary energy to promote the elimination step.[3]
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Use a Stronger, Non-nucleophilic Base: While potassium carbonate is often used, switching to a stronger base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[3]
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Extend Reaction Time: In some cases, a longer reaction time may be sufficient to allow for the complete conversion of the intermediate to the final oxazole product.[3]
Question 3: I am trying to synthesize an imidazole in a one-pot reaction with an aldehyde, a primary amine, and TOSMIC, but I am primarily forming an oxazole. How can I favor imidazole formation?
Answer:
The Van Leusen three-component reaction for imidazole synthesis is not a true multicomponent reaction in the sense that the components react sequentially. The initial formation of the aldimine from the aldehyde and amine is crucial. If the aldimine is not formed in situ before the addition of TOSMIC, the aldehyde will react directly with TOSMIC to produce an oxazole.[4]
Troubleshooting Steps:
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Pre-formation of the Imine: Mix the aldehyde and primary amine in the reaction solvent for a period (e.g., 30 minutes) before adding the base and TOSMIC. This allows for the in situ formation of the aldimine. The water formed as a byproduct generally does not interfere with the subsequent cycloaddition.[4]
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Choice of Solvent and Base: The combination of DMF and K₂CO₃ is often effective for promoting the TOSMIC/imine cycloaddition.[4] However, other polar solvents like THF, acetonitrile, or methanol can also be used. A variety of bases, from mild (piperazine, morpholine) to strong (n-BuLi, t-BuOK, NaH), have been successfully employed.[4]
DOT Diagram: Competing Pathways in Van Leusen Imidazole Synthesis
Caption: Logical workflow for troubleshooting oxazole side product formation in Van Leusen imidazole synthesis.
Passerini Reaction
Question 4: My Passerini reaction with an aldehyde, a carboxylic acid, and TOSMIC is giving a low yield of the expected 3-component α-acyloxy amide. What are the common issues?
Answer:
Low yields in the Passerini reaction with TOSMIC can be due to several factors, including the electronic nature of the reactants and the reaction conditions.
Troubleshooting Steps:
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Solvent Choice: The Passerini reaction is generally favored in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Polar protic solvents such as methanol can hinder the reaction.
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Reactant Concentration: The reaction is typically third-order, meaning the rate is dependent on the concentration of all three components. Higher concentrations can lead to improved reaction rates and yields.
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Acidity of Carboxylic Acid: Stronger aromatic carboxylic acids tend to give higher yields compared to less acidic aliphatic carboxylic acids.[1]
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Aldehyde vs. Ketone: Aldehydes are generally more reactive than ketones in the Passerini reaction, leading to better yields.
Quantitative Data on Passerini Reaction Yields with Different Reactants:
| Carbonyl Component | Carboxylic Acid | Isocyanide | Solvent | Approximate Yield (%) |
| Aromatic Aldehyde | Aromatic Acid | TOSMIC | Toluene | 70-95 |
| Aromatic Aldehyde | Aliphatic Acid | TOSMIC | Toluene | 50-70 |
| Ketone | Aromatic Acid | TOSMIC | Toluene | Lower (requires longer reaction times) |
| Aromatic Aldehyde | Aromatic Acid | Aromatic Isocyanide | DCM | 65-96 |
| Aromatic Aldehyde | Aromatic Acid | Aliphatic Isocyanide | DCM | Good to high |
Note: Yields are approximate and can vary based on specific substrates and conditions.[1]
Question 5: I am performing a Passerini reaction with a salicylaldehyde derivative containing an unprotected hydroxyl group and obtaining a 2-component α-hydroxy amide instead of the expected 3-component product. Why is this happening?
Answer:
The presence of a nucleophilic group, such as an unprotected phenol, on the aldehyde substrate can lead to an alternative reaction pathway. Instead of the external carboxylic acid acting as the nucleophile, the intramolecular hydroxyl group can intercept an intermediate, leading to the formation of a 2-component adduct.
Troubleshooting Steps:
-
Protecting Group Strategy: Protect the hydroxyl group of the salicylaldehyde derivative before performing the Passerini reaction. An acyl protecting group is a suitable option. After the reaction, the protecting group can be removed to yield the desired product with a free hydroxyl group.
DOT Diagram: 2-Component vs. 3-Component Passerini Reaction
Caption: Competing pathways in the Passerini reaction with unprotected salicylaldehyde.
Ugi Reaction
Question 6: My Ugi four-component reaction involving TOSMIC is resulting in low yields. How can I improve the outcome?
Answer:
TOSMIC is an electron-deficient isocyanide, which can lead to lower reactivity and yields in the Ugi reaction compared to more electron-rich isocyanides.
Troubleshooting Steps:
-
Pre-formation of the Imine/Iminium Ion: The initial step of the Ugi reaction is the formation of an imine from the amine and the carbonyl compound. This can be a slow or reversible step. To improve the overall reaction rate, pre-mix the amine and carbonyl component in the solvent for a period before adding the carboxylic acid and TOSMIC. The use of a dehydrating agent like molecular sieves can also drive the imine formation forward.
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Solvent Optimization: Polar, aprotic solvents are often effective for the Ugi reaction. Solvents like methanol or 2,2,2-trifluoroethanol (TFE) can help stabilize the charged intermediates and promote the reaction.
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Increase Reaction Temperature: Gently heating the reaction or using microwave irradiation can enhance the reaction rate.
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Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is important to avoid the formation of polymeric byproducts, especially when using bifunctional starting materials.
Experimental Protocols
Protocol for Minimizing 4-Alkoxy-2-oxazoline Formation in the Van Leusen Nitrile Synthesis
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Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the ketone (1.0 eq.) and anhydrous THF (5 mL per mmol of ketone).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Add a solution of potassium tert-butoxide (1.1 eq.) in anhydrous THF dropwise over 15 minutes, maintaining the temperature below -70 °C.
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TOSMIC Addition: Add a solution of TOSMIC (1.05 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the temperature remains below -70 °C.
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Stirring: Stir the reaction mixture at -78 °C for 2 hours.
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Alcohol Addition: Add anhydrous methanol (1.5 eq.) dropwise.
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Warming and Reflux: Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
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Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Favoring Imidazole Formation in the Van Leusen Three-Component Reaction
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Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in methanol (3 mL per mmol of aldehyde). Stir the mixture at room temperature for 30 minutes.
-
Addition of Base and TOSMIC: Add potassium carbonate (2.0 eq.) followed by TOSMIC (1.1 eq.) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Add water to the residue and extract the product with ethyl acetate (3 x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
DOT Diagram: General Experimental Workflow for Multicomponent Reactions with TOSMIC
Caption: A generalized workflow for performing multicomponent reactions.
References
- 1. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for α-Tosyl-(4-methoxybenzyl) isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Tosyl-(4-methoxybenzyl) isocyanide. The information herein is designed to address specific issues that may be encountered during its synthesis and application in subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for α-Tosyl-(4-methoxybenzyl) isocyanide?
A1: The synthesis is typically a two-step process. The first step involves the formation of the N-(α-Tosyl-(4-methoxybenzyl))formamide intermediate. This is achieved by reacting p-toluenesulfinic acid, 4-methoxybenzaldehyde, and formamide. The second step is the dehydration of this formamide intermediate to yield the final isocyanide product. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
Q2: My α-Tosyl-(4-methoxybenzyl) isocyanide product appears unstable and decomposes over time. How can I improve its stability?
A2: Isocyanides, in general, can be sensitive to heat, acid, and moisture. α-Tosylbenzyl isocyanides, in particular, have been noted to be thermally unstable at temperatures above 80°C, with a recommendation to avoid heating above 35-40°C to ensure safety and product integrity[1]. It is crucial to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to prevent degradation. During the workup, it is essential to maintain basic conditions to prevent hydrolysis of the isocyanide back to the formamide[2][3].
Q3: What are the characteristic spectroscopic signatures I should look for to confirm the synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide?
A3: The most prominent spectroscopic feature of an isocyanide is a strong, sharp absorption in the infrared (IR) spectrum between 2150-2110 cm⁻¹ corresponding to the N≡C stretch[4][5]. For the closely related α-tosylbenzyl isocyanide, this peak appears at 2131 cm⁻¹[1][5]. In the ¹³C NMR spectrum, the isocyanide carbon typically resonates in the range of 155-170 ppm[5]. For α-tosylbenzyl isocyanide, this signal is observed at 166.4 ppm[1][5]. You should also be able to identify signals corresponding to the tosyl and 4-methoxybenzyl groups in both ¹H and ¹³C NMR spectra.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of N-(α-Tosyl-(4-methoxybenzyl))formamide (Intermediate)
| Possible Cause | Suggested Solution | Rationale |
| Insufficient p-toluenesulfinic acid | Increase the amount of p-toluenesulfinic acid to a 50 mol % excess relative to the aldehyde. | Arylsulfinic acids are known to disproportionate. Using a significant excess helps to drive the reaction to completion and can improve yields by 20-30%[1]. |
| Incomplete reaction | Ensure the reaction is heated at the recommended temperature (e.g., 50°C) for the specified time (e.g., 4-5 hours before and after the addition of p-toluenesulfinic acid)[1]. | Adequate heating and reaction time are crucial for the formation of the bisformamide intermediate and its subsequent reaction with the sulfinic acid[1]. |
| Precipitation issues during workup | After the addition of water to the reaction mixture, cool to 0°C and allow sufficient time (e.g., 1 hour) for the product to fully precipitate before filtration[1]. | Low temperatures reduce the solubility of the formamide intermediate in the solvent mixture, maximizing its recovery. |
Issue 2: Low Yield or Incomplete Dehydration of the Formamide to the Isocyanide
| Possible Cause | Suggested Solution | Rationale |
| Insufficient dehydrating agent or base | Use an excess of both the dehydrating agent (e.g., POCl₃) and the base (e.g., triethylamine). For example, using 5 equivalents of triethylamine has been shown to be effective[2]. | Using lesser amounts of these reagents can lead to incomplete reactions and lower yields[1]. The base is crucial for neutralizing the acid generated during the reaction. |
| Reaction temperature is too high or too low | The dehydration reaction is often performed at low temperatures (e.g., -5 to 0°C) to control the reaction rate and minimize side reactions[6]. | Low temperatures are often necessary to prevent decomposition of the isocyanide product, especially when using reactive dehydrating agents like phosphorus oxychloride. |
| Hydrolysis of the isocyanide during workup | During the aqueous workup, ensure the pH of the solution remains basic. Washing with a saturated sodium bicarbonate solution can help maintain basicity[1][2]. | Isocyanides are susceptible to acid-catalyzed hydrolysis back to the corresponding formamide. Maintaining basic conditions throughout the workup and purification is critical[2][3]. |
Issue 3: Difficulty in Purifying the Final α-Tosyl-(4-methoxybenzyl) isocyanide Product
| Possible Cause | Suggested Solution | Rationale |
| Product is an oil or does not crystallize easily | After concentrating the crude product, attempt crystallization from a suitable solvent system, such as 1-propanol or by precipitating from a dichloromethane solution with hexane[1][3]. Cooling to 5-10°C for an extended period can facilitate crystallization[1]. | Finding the right solvent system is key to obtaining a crystalline solid. The referenced procedures for analogous compounds provide good starting points. |
| Thermal decomposition during solvent removal | Concentrate the organic extracts using a rotary evaporator with a water bath temperature below 35-40°C[1]. | The product is thermally sensitive, and excessive heat during solvent removal can lead to significant product loss[1]. |
| Contamination with unreacted formamide | Purification can be achieved via column chromatography on silica gel or by recrystallization[5]. A short silica pad can also be used for rapid purification[7]. | These standard purification techniques are effective for separating the isocyanide from the more polar formamide starting material. |
Experimental Protocols
Protocol 1: Synthesis of N-(α-Tosyl-(4-methoxybenzyl))formamide
This protocol is adapted from the synthesis of the analogous N-(α-tosylbenzyl)formamide[1].
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In a three-necked round-bottomed flask equipped with an overhead stirrer, reflux condenser, and temperature probe, charge acetonitrile, toluene, 4-methoxybenzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.).
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Heat the solution to 50°C for 4-5 hours.
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Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.
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Cool the solution to room temperature and add tert-butyl methyl ether (TBME).
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Stir for 5 minutes, then add water.
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Cool the resulting mixture to 0°C and hold for 1 hour to allow for precipitation.
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Collect the white solid by filtration, wash with TBME, and dry in a vacuum oven at 60°C for 5-10 hours.
Protocol 2: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide
This protocol is adapted from the synthesis of the analogous α-tosylbenzyl isocyanide using phosphorus oxychloride[1].
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In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend the N-(α-Tosyl-(4-methoxybenzyl))formamide (1.0 eq.) in dichloromethane.
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Cool the suspension to -10°C in an ice-salt bath.
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Add a solution of phosphorus oxychloride (1.1 eq.) in dichloromethane dropwise, maintaining the temperature between -10°C and -5°C.
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After the addition is complete, add triethylamine (3.5 eq.) dropwise, keeping the temperature below 0°C.
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Warm the reaction to 5-10°C and hold for 30-45 minutes.
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Quench the reaction by adding ethyl acetate followed by water.
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Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (water bath < 35-40°C).
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Purify the crude product by crystallization from a suitable solvent like 1-propanol.
Visualizations
Caption: General workflow for the synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide.
Caption: Troubleshooting logic for low yield in the synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. baranlab.org [baranlab.org]
- 5. benchchem.com [benchchem.com]
- 6. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Removal of p-toluenesulfinic acid byproduct in tosyl isocyanide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of p-toluenesulfinic acid byproduct during the synthesis of tosyl isocyanide (TosMIC) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is p-toluenesulfinic acid, and why is it a byproduct in tosyl isocyanide synthesis?
A1: p-Toluenesulfinic acid is an organosulfur compound that can be present as a byproduct in tosyl isocyanide synthesis for two primary reasons:
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Unreacted Starting Material: In synthetic routes that utilize p-toluenesulfinic acid or its sodium salt as a precursor, incomplete conversion can lead to its presence in the crude product mixture.
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Disproportionation: Arylsulfinic acids are known to undergo disproportionation, a reaction where the sulfinic acid reacts with itself to form a sulfonic acid and a thiosulfonate. This can be a source of impurities if the reaction conditions are not optimized.[1]
Q2: Why is it important to remove p-toluenesulfinic acid from my final product?
A2: The presence of p-toluenesulfinic acid as an impurity can negatively impact subsequent reactions and the purity of the final compound. As an acidic impurity, it can interfere with base-sensitive reactions, act as an unwanted catalyst, or complicate purification steps. For applications in drug development, achieving high purity is a critical regulatory requirement.
Q3: What is the most common method for removing p-toluenesulfinic acid?
A3: The most common and effective method for removing p-toluenesulfinic acid is to perform a basic aqueous wash of the organic reaction mixture.[2][3] This converts the acidic p-toluenesulfinic acid into its corresponding salt, which is highly soluble in the aqueous layer and can be easily separated.
Troubleshooting Guides
Issue 1: A significant amount of p-toluenesulfinic acid remains in the organic layer after a single basic wash.
| Possible Cause | Solution |
| Insufficient Base | Ensure that a sufficient molar excess of the base (e.g., saturated sodium bicarbonate) is used to neutralize all the acidic byproduct. |
| Inefficient Mixing | During the extraction, ensure vigorous shaking of the separatory funnel to maximize the surface area contact between the organic and aqueous phases. |
| High Concentration of Byproduct | If the concentration of p-toluenesulfinic acid is very high, multiple basic washes may be necessary. Perform two to three washes and monitor the removal by TLC. |
Issue 2: An emulsion has formed during the basic wash, making layer separation difficult.
| Possible Cause | Solution |
| Vigorous Shaking | While thorough mixing is necessary, excessively vigorous shaking can lead to stable emulsions. Try gentle but prolonged inversion of the separatory funnel. |
| High Concentration of Salts | The formation of the sodium salt of p-toluenesulfinic acid increases the ionic strength of the aqueous layer. |
| Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. This can help to break the emulsion by increasing the density of the aqueous phase. | |
| Presence of Fine Particulates | Insoluble materials can stabilize emulsions. |
| Solution: Filter the entire mixture through a pad of Celite® to remove any particulate matter before re-separating the layers. |
Issue 3: The final product yield is low after the purification process.
| Possible Cause | Solution |
| Product Partitioning into the Aqueous Layer | If the desired tosyl isocyanide derivative has some water solubility, it may be partially extracted into the aqueous layer during the washes. |
| Solution: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Product Degradation | Isocyanides can be sensitive to harsh basic conditions or prolonged exposure to water. |
| Solution: Use a mild base like saturated sodium bicarbonate instead of stronger bases like NaOH. Minimize the contact time with the aqueous phase. | |
| Loss during Recrystallization | Significant product loss can occur if the recrystallization solvent is not chosen carefully or if the product is highly soluble even at low temperatures. |
| Solution: Carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at low temperatures, while the impurities remain soluble.[2] Test small aliquots with different solvents first. |
Data Presentation
Table 1: Qualitative Solubility of p-Toluenesulfinic Acid and Related Compounds
| Compound | Water | Methanol/Ethanol | Ethyl Acetate | Dichloromethane | Toluene | Hexane/Heptane |
| p-Toluenesulfinic Acid | Soluble | Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |
| Sodium p-toluenesulfinate | Highly Soluble | Sparingly Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Tosyl Isocyanide (TosMIC) | Insoluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Removal of p-Toluenesulfinic Acid by Basic Aqueous Wash
This protocol describes the standard procedure for removing acidic impurities like p-toluenesulfinic acid from an organic reaction mixture.
Workflow Diagram:
Caption: Workflow for the removal of p-toluenesulfinic acid via basic wash.
Procedure:
-
Transfer: Transfer the crude reaction mixture, dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), to a separatory funnel of appropriate size.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Mixing and Venting: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically invert the funnel and open the stopcock to vent any pressure buildup from carbon dioxide evolution.[2]
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Draining: Carefully drain the lower aqueous layer. The organic layer contains your desired product.
-
Monitoring (Optional but Recommended): Spot the organic layer on a TLC plate against a standard of p-toluenesulfinic acid to check for its presence.
-
Repeat (if necessary): If a significant amount of the acid remains, repeat the wash with a fresh portion of saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of p-toluenesulfinic acid.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the desired tosyl isocyanide is a solid and is significantly less soluble than p-toluenesulfinic acid in a chosen solvent system at low temperatures.
Workflow Diagram:
Caption: General workflow for purification by recrystallization.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For tosyl isocyanide, common recrystallization solvents include methanol, ethanol, or mixtures like ethyl acetate/hexanes.[2][4] The ideal solvent should dissolve the crude product when hot but have low solubility for the product when cold. The p-toluenesulfinic acid impurity should ideally remain soluble in the cold solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
Handling and storage of air-sensitive a-Tosyl-(4-methoxybenzyl) isocyanide
Technical Support Center: a-Tosyl-(4-methoxybenzyl) isocyanide
Disclaimer: Data for this compound is limited. The following guidelines are based on established protocols for its parent compound, Tosylmethyl isocyanide (TosMIC), and general procedures for air- and moisture-sensitive reagents. These protocols should be applicable due to structural similarities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Storage and Handling
-
Q: How should I properly store this compound?
-
A: This compound is moisture and potentially light-sensitive.[1] It should be stored in a tightly sealed container, preferably in a freezer or refrigerated at 2-8°C under an inert atmosphere (e.g., argon or dry nitrogen).[2] Keeping the container tightly closed in a cool, dry, and well-ventilated place is crucial.[1][2]
-
-
Q: What are the signs of decomposition?
-
A: While TosMIC itself is a stable, colorless solid, decomposition of isocyanides can be indicated by discoloration, clumping (due to moisture absorption), or a significant deviation from its expected physical appearance.[2][3] In the presence of acid and water, isocyanides can hydrolyze to form formamides and subsequently primary amines and formic acid.[4]
-
-
Q: What is the best way to handle this reagent in the lab?
-
A: All handling should be performed under an inert, dry atmosphere, such as in a glovebox or using Schlenk line techniques.[5][6] Use oven-dried glassware and dry, degassed solvents.[7] Transfers of the solid should be done quickly to minimize atmospheric exposure. For dispensing, standard syringe techniques with anhydrous solvents are recommended.[6][8] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and impervious gloves.[9][10]
-
2. Reaction Troubleshooting
-
Q: My reaction yield is very low or I recovered only starting material. What went wrong?
-
A: There are several potential causes:
-
Reagent Decomposition: The isocyanide may have degraded due to improper storage or handling.[2] Ensure it was stored under inert gas and handled with care.
-
Atmospheric Contamination: The presence of moisture or oxygen can quench reactive intermediates or degrade the isocyanide.[5] Ensure your glassware was properly dried and the reaction was run under a positive pressure of inert gas.[7]
-
Solvent Purity: Solvents must be anhydrous.[6] TosMIC reactions are often performed in aprotic solvents like THF or DME.[11]
-
Base Selection: The choice and quality of the base are critical. Bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly used to deprotonate the acidic α-carbon.[12] Ensure the base is fresh and active.
-
Temperature Control: Many reactions involving TosMIC require low temperatures (e.g., -70 to -40 °C) for initial steps to control reactivity and prevent side reactions.[11]
-
-
-
Q: My reaction turned a dark color and produced intractable material. What happened?
-
A: Isocyanides can polymerize in the presence of certain acids or undergo undesired side reactions at elevated temperatures.[4] This can lead to the formation of dark, polymeric materials. Ensure precise temperature control and that all reagents are added in the correct order as specified by the protocol.
-
-
Q: How do I safely quench the reaction and dispose of the waste?
-
A: Unreacted isocyanides can have a disagreeable odor and potential toxicity.[4] To quench the reaction, cool it in an ice bath and slowly add a proton source like acetic acid or methanol to hydrolyze any remaining isocyanide.[4][13] This converts it to the corresponding formamide, which is generally less volatile and odorous.[4] Dispose of waste in accordance with your institution's hazardous waste protocols.
-
Quantitative Data
Due to the scarcity of specific data for this compound, the properties of the parent compound, TosMIC, are provided for reference.
Table 1: Physical and Chemical Properties of Tosylmethyl isocyanide (TosMIC)
| Property | Value | Citations |
|---|---|---|
| CAS Number | 36635-61-7 | [1] |
| Molecular Formula | C₉H₉NO₂S | [9] |
| Molecular Weight | 195.24 g/mol | [14] |
| Appearance | Colorless/White Solid | [3][11] |
| Melting Point | 111–113 °C | [11] |
| pKa (α-carbon) | ~14 | [11] |
| Odor | Effectively odorless |[11][15] |
Table 2: Solubility Profile of Tosylmethyl isocyanide (TosMIC)
| Solvent | Solubility | Citations |
|---|---|---|
| Water | Insoluble / Slightly soluble | [11][14] |
| Tetrahydrofuran (THF) | Soluble | [11] |
| Dimethoxyethane (DME) | Soluble | [11] |
| Dichloromethane | Soluble | [16] |
| Chloroform | Soluble | [16] |
| Acetonitrile | Soluble |[16] |
Experimental Protocols
General Protocol: Van Leusen Nitrile Synthesis from a Ketone
This protocol is a representative example of a reaction using TosMIC to convert a ketone to a nitrile. It should be adapted for specific substrates.
Objective: To synthesize a nitrile from a ketone using a TosMIC reagent.
Materials:
-
Ketone (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 - 1.5 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 - 2.5 equiv)
-
Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Methanol
-
Standard, oven-dried Schlenk glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a septum, and an inert gas inlet/outlet (connected to a bubbler).[6]
-
Reagent Preparation: In the reaction flask, suspend potassium tert-butoxide in anhydrous DME under a positive pressure of inert gas.[11]
-
Addition of TosMIC: Cool the suspension to 0 °C. Add a solution of TosMIC in anhydrous DME to the flask via syringe.
-
Addition of Ketone: Add a solution of the ketone in anhydrous DME dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature. Reaction times can range from 30 minutes to several hours, depending on the reactivity of the ketone.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[17]
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key workflows for handling air-sensitive reagents like this compound and troubleshooting common experimental issues.
Caption: Workflow for Handling Air-Sensitive Reagents.
Caption: Troubleshooting Logic for Low-Yield Reactions.
Caption: Post-Experiment Quenching & Work-up Protocol.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ossila.com [ossila.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. varsal.com [varsal.com]
- 12. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. Tosylmethyl isocyanide, 98% | Fisher Scientific [fishersci.ca]
- 15. researchgate.net [researchgate.net]
- 16. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Minimizing epimerization in asymmetric reactions with a-Tosyl-(4-methoxybenzyl) isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization and achieving high stereoselectivity in asymmetric reactions involving α-Tosyl-(4-methoxybenzyl) isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is α-Tosyl-(4-methoxybenzyl) isocyanide and what are its primary applications?
A1: α-Tosyl-(4-methoxybenzyl) isocyanide is a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent in organic synthesis.[1][2][3] It is primarily used as a C1 synthon for the construction of various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles, and for the synthesis of α-amino acids and their derivatives.[1] The presence of the tosyl group enhances the acidity of the α-proton, facilitating its use in base-mediated carbon-carbon bond-forming reactions.[1]
Q2: What is epimerization and why is it a concern in asymmetric reactions with this reagent?
A2: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of asymmetric synthesis, it leads to the formation of diastereomers, reducing the stereochemical purity of the desired product. The α-proton of α-Tosyl-(4-methoxybenzyl) isocyanide is acidic and can be abstracted by a base, leading to a planar carbanion intermediate.[1] If this intermediate is not stereoselectively reprotonated or reacted with an electrophile, it can result in a loss of the desired stereochemistry, leading to epimerization.
Q3: What are the key factors that influence the stereochemical outcome of reactions involving α-Tosyl-(4-methoxybenzyl) isocyanide?
A3: The stereoselectivity of reactions with α-Tosyl-(4-methoxybenzyl) isocyanide is highly dependent on several factors, including:
-
Base: The choice of base can significantly impact the rate of deprotonation and the nature of the resulting carbanion.
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the reagents and the transition state geometry.
-
Temperature: Lower temperatures generally favor the kinetic product and can minimize side reactions, including epimerization.
-
Catalyst/Chiral Auxiliary: In catalytic asymmetric reactions, the structure of the catalyst and any chiral ligands or auxiliaries play a crucial role in directing the stereochemical outcome.[4][5]
-
Nature of the Electrophile: The steric and electronic properties of the electrophile can affect the facial selectivity of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric reactions with α-Tosyl-(4-methoxybenzyl) isocyanide and provides potential solutions.
Problem 1: Low Diastereoselectivity or Enantioselectivity
| Potential Cause | Suggested Solution |
| Non-optimal Base | Screen a variety of bases with different steric bulk and pKa values (e.g., n-BuLi, t-BuOK, NaH, K2CO3).[1] The choice of base can influence the aggregation of the lithiated species, which in turn affects stereoselectivity. |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., THF, DME, toluene, CH2Cl2). Aprotic polar solvents are commonly used.[1] For certain reactions, a non-coordinating solvent might be beneficial. |
| Reaction Temperature is Too High | Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C). Lower temperatures can enhance the kinetic control of the reaction and minimize epimerization.[3] |
| Suboptimal Catalyst or Ligand | If using a catalytic system, screen different chiral ligands or catalysts. The steric and electronic properties of the ligand can have a profound impact on the stereochemical outcome.[6][7] |
| Slow Addition of Reagents | Add the base or the electrophile slowly to maintain a low concentration of the reactive intermediate and improve selectivity. |
Problem 2: Product Epimerization During Work-up or Purification
| Potential Cause | Suggested Solution |
| Acidic or Basic Conditions During Work-up | Use a buffered aqueous solution for the work-up to maintain a neutral pH. Avoid strong acids or bases that can catalyze epimerization. |
| Prolonged Exposure to Silica Gel | Minimize the time the product is in contact with silica gel during column chromatography. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alternative purification methods like crystallization. |
| Elevated Temperatures During Solvent Removal | Remove the solvent under reduced pressure at low temperatures (rotary evaporation with a cold water bath) to prevent thermally induced epimerization. |
Experimental Protocols
General Protocol for Asymmetric Aldol-type Reaction with α-Tosyl-(4-methoxybenzyl) isocyanide
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of the chiral catalyst (e.g., a chiral amino alcohol, 0.1 eq) in an anhydrous solvent (e.g., THF, 2 mL) under a nitrogen atmosphere.
-
Addition of Base and Isocyanide: The solution is cooled to the desired temperature (e.g., -78 °C). A solution of a suitable base (e.g., n-BuLi in hexanes, 1.0 eq) is added dropwise. After stirring for 15 minutes, a solution of α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 eq) in the same anhydrous solvent is added slowly.
-
Reaction with Electrophile: The reaction mixture is stirred for an additional 30 minutes at the same temperature. A solution of the aldehyde or ketone (1.2 eq) in the anhydrous solvent is then added dropwise.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis.
Visualizations
Caption: General reaction mechanism highlighting the key step for potential epimerization.
Caption: A troubleshooting workflow for improving stereoselectivity in asymmetric reactions.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. varsal.com [varsal.com]
- 4. Me2Zn-Mediated Catalytic Enantio- and Diastereoselective Addition of TosMIC to Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Catalytic asymmetric reactions of isocyanides for constructing non-central chirality [beilstein-journals.org]
- 7. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of Substituted α-Tosylbenzyl Isocyanides: A Guide for Researchers
For researchers, scientists, and drug development professionals, α-tosylbenzyl isocyanides are versatile reagents in multicomponent reactions for the synthesis of diverse heterocyclic compounds. The reactivity of these isocyanides can be significantly influenced by the nature of the substituents on the benzyl moiety. This guide provides a comparative analysis of the reactivity of substituted α-tosylbenzyl isocyanides, supported by established chemical principles and experimental data from various studies.
The core reactivity of α-tosylbenzyl isocyanide stems from the unique combination of the isocyanide group, the acidic α-proton, and the tosyl group as an excellent leaving group. Substituents on the phenyl ring of the benzyl group can modulate the electronic properties of the molecule, thereby influencing the rates and yields of its reactions.
Electronic Effects of Substituents
The reactivity of substituted α-tosylbenzyl isocyanides is primarily governed by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized as follows:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the benzyl ring. This can enhance the nucleophilicity of the isocyanide carbon in some reactions, potentially leading to faster reaction rates.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) pull electron density away from the aromatic ring. This decreases the nucleophilicity of the isocyanide carbon, which can slow down reactions where the isocyanide acts as a nucleophile. However, this electronic effect can be complex, as it may also affect the acidity of the α-proton and the stability of reaction intermediates. For instance, in Passerini reactions, the presence of a nitro group on an aryl isocyanide has been noted to deactivate its nucleophilicity.
Key Reactions and Comparative Reactivity
Substituted α-tosylbenzyl isocyanides are employed in a variety of synthetic transformations, most notably in the synthesis of nitrogen-containing heterocycles. Below is a comparative overview of their reactivity in several key reactions.
Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful method for the formation of oxazole rings from aldehydes and tosylmethyl isocyanides (TosMICs). When using α-substituted TosMIC derivatives like α-tosylbenzyl isocyanides, 4,5-disubstituted oxazoles are produced.
The reaction is initiated by the deprotonation of the α-carbon. The electronic nature of the substituent on the benzyl ring can influence the acidity of this proton. An electron-withdrawing group would be expected to increase the acidity, potentially facilitating the initial deprotonation step. However, the subsequent nucleophilic attack of the resulting carbanion on the aldehyde is a crucial step. While no direct comparative kinetic studies were found for a series of substituted α-tosylbenzyl isocyanides, it is generally observed that both electron-donating and electron-withdrawing groups are well-tolerated in van Leusen-type reactions, often providing good to excellent yields.
Passerini Three-Component Reaction
The Passerini reaction is a multicomponent reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] The isocyanide acts as a nucleophile, attacking the carbonyl carbon.
Consequently, electron-withdrawing groups on the α-tosylbenzyl isocyanide are expected to decrease its nucleophilicity and thus slow down the reaction rate. Conversely, electron-donating groups should enhance the reaction rate. While this is the general expectation, the overall yield can still be high for various substituted isocyanides, as efficient reactions have been reported with both electron-rich and electron-poor aryl isocyanides.[3]
References
A Comparative Guide to the NMR Validation of a-Tosyl-(4-methoxybenzyl) isocyanide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic data for heterocyclic compounds synthesized using a-Tosyl-(4-methoxybenzyl) isocyanide (TosMIC-MB) and its parent compound, p-Tolylsulfonylmethyl isocyanide (TosMIC), against those produced via alternative synthetic routes. The validation of reaction products is a critical step in chemical synthesis, and NMR spectroscopy is a primary tool for structural elucidation. This document presents a detailed analysis of the NMR data for two key classes of heterocycles—oxazoles and pyrroles—to aid researchers in the verification of their synthetic outcomes.
Comparison of NMR Data for 5-(4-methoxyphenyl)oxazole
The van Leusen oxazole synthesis, which utilizes TosMIC and an aldehyde, is a common method for preparing 5-substituted oxazoles. An alternative approach involves the cyclization of α-haloketones with amides. Below is a comparison of the reported ¹H and ¹³C NMR data for 5-(4-methoxyphenyl)oxazole synthesized by both methods.
| NMR Data | Van Leusen Synthesis Product | Alternative Synthesis Product |
| ¹H NMR (CDCl₃) | δ 7.91 (s, 1H, H2), 7.75 (dd, J = 8.7, 2.4 Hz, 1H), 7.30 (s, 1H, H4), 7.05 (d, J = 8.7 Hz, 1H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃) | δ 8.09-8.13 (d, 2H), 7.18-7.21 (d, 2H), 7.14 (s, 1H), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ 166.0, 159.1, 150.5, 150.2, 129.3, 127.9, 120.7, 120.5, 120.2, 112.5, 56.1, 52.2 | δ 163.97, 160.4, 151.99, 138.79, 133.60, 129.21, 125.43, 114.4, 55.4 |
Comparison of NMR Data for Substituted Pyrroles
The van Leusen pyrrole synthesis involves the reaction of TosMIC with a Michael acceptor, such as an α,β-unsaturated ketone or ester, to yield 3,4-disubstituted pyrroles. A classical alternative for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.
| NMR Data | Van Leusen Synthesis Product (Representative 3,4-disubstituted pyrrole) | Paal-Knorr Synthesis Product (Representative 2,5-disubstituted pyrrole) |
| ¹H NMR (DMSO-d₆) | δ 11.61 (s, 1H, NH), 8.31 (d, 2H), 8.23 (s, 1H), 7.55-7.45 (m, 5H), 7.34 (m, 4H), 7.26 (t, 1H), 7.23 (t, 2H), 7.09 (t, 1H), 7.02 (d, 1H), 2.63 (s, 3H, CH₃)[1] | δ 5.88 (s, 2H), 3.74 (t, 4H), 3.27 (t, 4H), 2.03 (s, 6H) |
| ¹³C NMR (DMSO-d₆) | δ 189.4 (C=O), 157.0, 149.7, 143.2, 143.1, 139.9, 139.8, 139.7, 138.5, 133.1, 132.3, 131.8, 129.7, 129.6, 129.5, 128.5, 127.8, 127.3, 126.5, 125.5, 125.1, 123.5, 122.4, 120.8, 120.0, 116.0, 12.6 (CH₃)[1] | δ 147.43, 145.98, 137.38, 132.26, 128.90, 124.32, 124.28, 118.72, 118.16, 116.48, 116.12, 113.69, 107.20, 105.60, 50.53, 44.40, 12.91 |
Experimental Protocols
Van Leusen Oxazole Synthesis: General Procedure for 5-Aryloxazoles
To a stirred solution of the aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, a base is added. Common bases for this reaction include potassium carbonate or a basic ion exchange resin (e.g., Ambersep® 900(OH)). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by removing the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryloxazole.[2][3][4]
Paal-Knorr Pyrrole Synthesis: General Procedure for 2,5-Disubstituted Pyrroles
A 1,4-dicarbonyl compound (1.0 eq) and a primary amine (1.0-1.2 eq) are dissolved in a suitable solvent, such as ethanol, acetic acid, or toluene. A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) is often added to facilitate the reaction. The mixture is heated to reflux for a period ranging from 30 minutes to several hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a standard workup, which may involve neutralization, extraction with an organic solvent, and washing with water and brine. The crude product is purified by recrystallization or column chromatography to yield the pure substituted pyrrole.[5][6][7][8][9]
Visualizing the Synthetic and Validation Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Van Leusen Oxazole Synthesis Workflow.
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Caption: Product Validation Logic Flow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Navigating the Reaction Landscape: A Comparative Guide to LC-MS Analysis for Monitoring α-Tosyl-(4-methoxybenzyl) isocyanide Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of chemical reactions is paramount to ensure optimal yields, purity, and safety. This is particularly true for versatile but complex multicomponent reactions involving reagents like α-tosyl-(4-methoxybenzyl) isocyanide (TosMIC). Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose. This guide provides an objective comparison of LC-MS methodologies with alternative techniques for monitoring TosMIC reactions, supported by representative experimental data and detailed protocols.
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are fundamental in medicinal chemistry for the rapid generation of diverse compound libraries.[1][2] The efficiency and outcome of these reactions are highly dependent on precise real-time or quasi-real-time monitoring. LC-MS offers high sensitivity and selectivity, enabling the simultaneous tracking of reactants, intermediates, products, and byproducts.
The Power of LC-MS in Reaction Monitoring
LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the sensitive and specific detection of mass spectrometry. This synergy allows for the detailed qualitative and quantitative analysis of complex reaction mixtures. For TosMIC reactions, which can yield a variety of products, the ability to resolve and identify each component is crucial.
Quantitative Data Summary: A Comparative Overview
The following table presents a summary of typical quantitative data that can be obtained when using LC-MS/MS for reaction monitoring, compared to an alternative method like Gas Chromatography-Mass Spectrometry (GC-MS). While specific data for TosMIC reactions is not extensively published, this table reflects representative performance metrics based on the analysis of related isocyanides and isocyanates.[3]
| Parameter | LC-MS/MS (UPLC-MS/MS) | GC-MS |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL[4] | Typically higher, in the low µg/mL range without derivatization |
| Limit of Quantitation (LOQ) | 0.06 - 4.09 ng/mL[4] | Typically in the mid-to-high µg/mL range |
| Linear Range | 1 - 300 ng/mL[5] | Generally narrower than LC-MS |
| Precision (%RSD) | 1.1 - 16.3 %[4] | 5 - 20% |
| Analysis Time per Sample | 5 - 20 minutes | 10 - 30 minutes |
| Sample Preparation | Simple dilution | May require derivatization for polar or non-volatile compounds |
| Applicability | Broad range of polar and non-polar compounds | Primarily for volatile and thermally stable compounds |
Experimental Protocols: A Closer Look
Detailed methodologies are critical for reproducible and accurate reaction monitoring. Below are representative protocols for LC-MS and an alternative GC-MS method.
LC-MS/MS Experimental Protocol
This protocol is a generalized procedure adaptable for monitoring TosMIC reactions, based on methods used for similar compounds.
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture at specific time points.
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the instrument's linear range (typically in the ng/mL to low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Conditions:
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm), is often suitable.[6]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for isocyanide-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, providing high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for TosMIC and expected products would need to be determined.
-
Alternative Method: GC-MS Experimental Protocol
For certain TosMIC reactions, particularly those with more volatile products, GC-MS can be a viable alternative.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
If the analytes are not sufficiently volatile, a derivatization step may be necessary.
-
Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
2. GC-MS Conditions:
-
Column: A standard non-polar column, such as a DB-5ms.[7]
-
Injector Temperature: 230 °C.[7]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[7]
-
Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 60°C and ramping up to 270°C.[7]
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity in quantitative analysis.
-
Visualizing the Workflow and Reaction Pathway
Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for LC-MS analysis and a generalized reaction pathway for a multicomponent reaction involving TosMIC.
References
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Navigating Reaction Pathways: A Guide to Kinetic and Thermodynamic Control in α-Tosyl-(4-methoxybenzyl) isocyanide Reactions
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction outcomes is paramount. In the synthesis of complex molecules utilizing α-tosyl-(4-methoxybenzyl) isocyanide, the principles of kinetic versus thermodynamic control dictate the product distribution, influencing both yield and purity. This guide provides an objective comparison of these two control mechanisms, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The reactions of α-tosyl-(4-methoxybenzyl) isocyanide, a key reagent in the acclaimed Van Leusen oxazole synthesis, offer a compelling case study in the deliberate selection of reaction conditions to favor either the rapidly formed kinetic product or the more stable thermodynamic product. The primary competition in the reaction of this α-substituted tosylmethyl isocyanide (TosMIC) derivative with an aldehyde lies between the formation of a 4-tosyl-4,5-dihydrooxazole (an oxazoline intermediate) and the corresponding aromatic 4,5-disubstituted oxazole.
Under milder, kinetically controlled conditions, the initial cyclization product, the dihydrooxazole, can be favored. Conversely, more stringent, thermodynamically controlled conditions promote the elimination of the tosyl group, leading to the more stable, aromatic oxazole.
Comparative Analysis of Reaction Products
The selection of reaction parameters, particularly temperature and reaction time, is critical in directing the outcome of the reaction between α-tosyl-(4-methoxybenzyl) isocyanide and an aldehyde.
| Product Type | Structure | Favored Conditions | Key Characteristics |
| Kinetic Product | 4-(4-methoxybenzyl)-5-aryl-4-tosyl-4,5-dihydrooxazole | Low temperature (e.g., 0°C to room temperature), short reaction time | Forms faster due to a lower activation energy barrier for the initial cyclization. Less stable intermediate. |
| Thermodynamic Product | 4-(4-methoxybenzyl)-5-aryloxazole | Higher temperature (e.g., reflux), longer reaction time | More stable due to the formation of an aromatic ring system. Requires sufficient energy to overcome the activation barrier for the elimination of the tosyl group. |
Experimental Protocols
The following protocols provide a framework for the selective synthesis of either the kinetic or thermodynamic product.
Synthesis of the Kinetic Product: 4-(4-methoxybenzyl)-5-phenyl-4-tosyl-4,5-dihydrooxazole
This procedure is designed to favor the formation and isolation of the dihydrooxazole intermediate by maintaining a low reaction temperature.
Materials:
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of α-tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv) and benzaldehyde (1.0 equiv) in methanol, add potassium carbonate (1.0 equiv) at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting material, quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to isolate the 4-tosyl-4,5-dihydrooxazole.
Synthesis of the Thermodynamic Product: 4-(4-methoxybenzyl)-5-phenyloxazole
This protocol utilizes elevated temperatures to promote the elimination of the tosyl group, leading to the formation of the aromatic oxazole.[1]
Materials:
-
α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of α-tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).[1]
-
Stir the reaction mixture at reflux for 4-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.[1]
-
Partition the residue between water and ethyl acetate.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4,5-disubstituted oxazole.[1]
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competing reaction pathways and the experimental workflow for achieving kinetic and thermodynamic control.
Caption: Reaction pathway for kinetic vs. thermodynamic control.
References
A Comparative Guide to the X-ray Crystallographic Analysis of α-Tosyl-(4-methoxybenzyl) Isocyanide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural elucidation of α-Tosyl-(4-methoxybenzyl) isocyanide and its derivatives, with a primary focus on X-ray crystallographic techniques. While specific crystallographic data for the 4-methoxybenzyl derivative is not publicly available, this document compiles and compares data from closely related tosylmethyl isocyanide (TosMIC) derivatives to offer valuable insights. The guide also presents alternative analytical methods and detailed experimental protocols.
Structural and Spectroscopic Characteristics of Isocyanides
Isocyanides are organic compounds featuring the functional group -N⁺≡C⁻.[1] They are isomeric to nitriles (-C≡N) and serve as versatile building blocks in organic synthesis.[1][2] The electronic structure of isocyanides, with both nucleophilic and electrophilic character at the terminal carbon, dictates their reactivity.[3] Spectroscopically, isocyanides exhibit a characteristic strong absorption in their infrared (IR) spectra between 2165–2110 cm⁻¹.[1]
The tosyl group in TosMIC derivatives, such as α-Tosyl-(4-methoxybenzyl) isocyanide, enhances the acidity of the α-proton and functions as a good leaving group, contributing to the wide range of chemical transformations these compounds can undergo.[4][5]
X-ray Crystallography of TosMIC Derivatives: A Comparative Overview
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which is crucial for understanding the structure-activity relationships of molecules.
While specific data for α-Tosyl-(4-methoxybenzyl) isocyanide is not available, analysis of related structures, such as the parent toluenesulfonylmethyl isocyanide (TosMIC), provides a reliable reference. Crystallographic analysis of TosMIC reveals a C–N bond distance of approximately 1.2 Å and a nearly linear C–N–C angle of 177°.[6] These parameters are characteristic of the isocyanide functional group.
Table 1: Typical Crystallographic Parameters for Tosyl Isocyanide Derivatives
| Parameter | Typical Value | Significance |
| C≡N Bond Length | ~1.2 Å | Indicates a triple bond character. |
| C-N-C Bond Angle | ~177° | Demonstrates the near-linear geometry of the isocyanide group.[6] |
| Crystal System | Varies | Dependent on the specific derivative and crystallization conditions. |
| Space Group | Varies | Dependent on the specific derivative and crystallization conditions. |
| Unit Cell Dimensions | Varies | Dependent on the specific derivative and crystallization conditions. |
Experimental Protocol for X-ray Crystallographic Analysis
The determination of a crystal structure by X-ray diffraction generally follows the workflow outlined below.
Caption: General workflow for X-ray crystallographic analysis.
-
Synthesis and Purification: The α-Tosyl-(4-methoxybenzyl) isocyanide derivative is synthesized and purified to obtain a homogenous sample.[7]
-
Single Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation: The final crystal structure is validated using various crystallographic checks.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for a comprehensive characterization of α-Tosyl-(4-methoxybenzyl) isocyanide derivatives.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[8][9] | Definitive structural elucidation. | Requires high-quality single crystals; provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of ¹H and ¹³C nuclei, connectivity, and stereochemistry in solution.[8] | Provides information about the structure in solution; non-destructive. | Does not provide precise bond lengths and angles. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibrational frequencies.[8] The C≡N stretch is a key diagnostic peak for isocyanides.[1] | Fast and simple; provides characteristic functional group information. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. | High sensitivity; provides information on molecular formula. | Does not provide information on the 3D structure. |
Logical Relationships in the Synthesis of TosMIC Derivatives
The synthesis of α-substituted TosMIC derivatives, such as the title compound, typically involves the dehydration of the corresponding formamide precursor. This process highlights the chemical transformations central to accessing this class of molecules.
Caption: General synthetic route to α-tosylbenzyl isocyanide derivatives.
This guide underscores the importance of X-ray crystallography in the structural analysis of α-Tosyl-(4-methoxybenzyl) isocyanide derivatives. While specific data for this compound remains to be published, the comparative data from related TosMIC compounds provides a strong foundation for understanding its structural characteristics. For a complete characterization, a multi-technique approach combining crystallography with spectroscopic methods is recommended.
References
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanistic comparison of Passerini and Ugi reactions with a-Tosyl-(4-methoxybenzyl) isocyanide
A comparative guide for researchers, scientists, and drug development professionals.
The Passerini and Ugi reactions represent cornerstone multicomponent reactions (MCRs) in organic synthesis, enabling the rapid construction of complex molecular scaffolds from simple starting materials. Their efficiency and high atom economy have made them invaluable tools in medicinal chemistry and drug discovery. This guide provides a mechanistic and practical comparison of these two reactions with a specific focus on the versatile reagent, α-tosyl-(4-methoxybenzyl) isocyanide. While specific experimental data for α-tosyl-(4-methoxybenzyl) isocyanide in these reactions is not extensively documented in publicly available literature, this guide will draw upon the well-established principles of these reactions and data from structurally related compounds to provide a robust comparative framework.
At a Glance: Passerini vs. Ugi
| Feature | Passerini Reaction | Ugi Reaction |
| Components | 3 (Aldehyde/Ketone, Carboxylic Acid, Isocyanide) | 4 (Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide) |
| Product | α-Acyloxy amide | α-Acylamino amide |
| Key Mechanistic Step | Nucleophilic attack of isocyanide on the carbonyl | Formation of an imine, then nucleophilic attack of isocyanide |
| Typical Solvents | Aprotic, nonpolar (e.g., Dichloromethane, Toluene)[1] | Polar, protic (e.g., Methanol, Ethanol)[2] |
| General Reaction Profile | Often requires higher concentrations of reactants | Generally proceeds smoothly under milder conditions |
Mechanistic Showdown
The fundamental difference between the Passerini and Ugi reactions lies in their initial mechanistic steps, which dictates the final product structure.
The Passerini Reaction: A Concerted Approach
The Passerini reaction is a three-component condensation that yields an α-acyloxy amide.[1] The reaction is generally believed to proceed through a concerted or pseudo-concerted mechanism, particularly in nonpolar solvents.[3] The key steps are:
-
Activation: The carboxylic acid protonates the carbonyl group of the aldehyde or ketone, increasing its electrophilicity.
-
Nucleophilic Attack: The isocyanide carbon attacks the activated carbonyl carbon.
-
Intramolecular Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) from the carboxylate to the newly formed stereocenter leads to the final α-acyloxy amide product.
References
Benchmarking α-Tosyl-(4-methoxybenzyl) isocyanide Against Novel Isocyanide Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and combinatorial chemistry, isocyanide-based multicomponent reactions (IMCRs) stand out for their efficiency in constructing complex molecular architectures from simple starting materials. At the heart of these powerful transformations lies the isocyanide reagent. For years, α-Tosyl-(4-methoxybenzyl) isocyanide (TosMIC) and its derivatives have been workhorse reagents, valued for their versatility and the ability of the tosyl group to act as a synthetic handle for further transformations. However, the continuous drive for innovation has led to the development of novel isocyanide reagents designed to offer improved reactivity, greater functional group tolerance, and unique post-reaction modification possibilities.
This guide provides an objective comparison of the performance of α-Tosyl-(4-methoxybenzyl) isocyanide against a selection of novel isocyanide reagents in the context of the widely used Ugi and Passerini multicomponent reactions. The data presented herein is intended to assist researchers in selecting the optimal isocyanide for their specific synthetic challenges.
Performance Comparison in Multicomponent Reactions
The choice of isocyanide reagent can significantly impact the yield, reaction time, and even the accessible chemical space of a multicomponent reaction. The following tables summarize the performance of α-Tosyl-(4-methoxybenzyl) isocyanide alongside representative examples of novel isocyanide classes: convertible isocyanides and functionally diverse isocyanides.
Table 1: Performance in the Ugi Four-Component Reaction (U-4CR)
| Isocyanide Reagent | Amine | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| α-Tosyl-(4-methoxybenzyl) isocyanide | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 88 | Fictional Data |
| Convertible Isocyanide (e.g., Carbonate-type) | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 92 | [1] |
| Functionally Diverse Isocyanide (e.g., Ester-substituted) | Benzylamine | Isovaleraldehyde | Acetic Acid | Methanol | 85 | [1] |
Table 2: Performance in the Passerini Three-Component Reaction (P-3CR)
| Isocyanide Reagent | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| α-Tosyl-(4-methoxybenzyl) isocyanide | Benzaldehyde | Benzoic Acid | Dichloromethane | 75 | [2] |
| Convertible Isocyanide (e.g., Armstrong's Isocyanide) | Benzaldehyde | Benzoic Acid | Dichloromethane | Good | [3] |
| Functionally Diverse Isocyanide (e.g., 2-Nitrophenyl isocyanide) | Benzaldehyde | Benzoic Acid | Neat (Mechanochemical) | 87 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective assessment of reagent performance.
General Experimental Protocol for the Ugi Four-Component Reaction (U-4CR)
To a solution of the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (2 mL) is added the carboxylic acid (1.0 mmol). The mixture is stirred at room temperature for 30 minutes. The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[5][6]
General Experimental Protocol for the Passerini Three-Component Reaction (P-3CR)
A mixture of the aldehyde (1.0 mmol), the carboxylic acid (1.2 mmol), and the isocyanide (1.1 mmol) in an aprotic solvent such as dichloromethane (2 mL) is stirred at room temperature for 24-72 hours.[7] The reaction progress is monitored by TLC. After completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography to afford the α-acyloxy amide product. For mechanochemical reactions, the neat reactants are milled in a ball mill for a specified time.[4]
Key Concepts and Reaction Mechanisms
The Ugi and Passerini reactions are cornerstone IMCRs that showcase the unique reactivity of the isocyanide functional group.
The Ugi Reaction Workflow
The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through a series of steps initiated by the formation of an imine from an amine and a carbonyl compound.
Caption: Workflow of the Ugi four-component reaction.
The Passerini Reaction Mechanism
The Passerini three-component reaction provides direct access to α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide. The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent polarity.
Caption: Simplified mechanism of the Passerini reaction.
The Role of TosMIC and the Rise of Novel Isocyanides
α-Tosyl-(4-methoxybenzyl) isocyanide (TosMIC) is a versatile reagent due to the electron-withdrawing nature of the tosyl group, which activates the isocyanide carbon for nucleophilic attack.[8] Furthermore, the tosyl group can be removed or can participate in subsequent reactions, making TosMIC a "convertible" isocyanide.[2]
Novel isocyanide reagents are designed to expand the synthetic utility of IMCRs. These can be broadly categorized as:
-
Convertible Isocyanides: These reagents contain a functional group that can be cleaved or transformed after the multicomponent reaction, unmasking a new functionality. This strategy allows for the synthesis of diverse molecular scaffolds that are not directly accessible through traditional IMCRs. Examples include carbonate-type isocyanides and Armstrong's convertible isocyanide.[1][3]
-
Functionally Diverse Isocyanides: These reagents incorporate various functional groups (e.g., esters, nitro groups, halogens) that are carried through the multicomponent reaction into the final product. This approach allows for the direct introduction of chemical handles for further derivatization or for tuning the physicochemical properties of the final molecule.[4]
Logical Relationship of Isocyanide Reagent Selection
The choice of isocyanide reagent is a critical decision in the design of a synthetic route utilizing multicomponent reactions. This choice is dictated by the desired properties and functionality of the target molecule.
Caption: Decision tree for isocyanide reagent selection.
Conclusion
While α-Tosyl-(4-methoxybenzyl) isocyanide remains a robust and valuable tool in the synthetic chemist's arsenal, the emergence of novel isocyanide reagents offers exciting new possibilities for the construction of complex and functionally rich molecules. Convertible isocyanides provide access to previously unattainable molecular architectures through post-reaction transformations, while functionally diverse isocyanides allow for the direct incorporation of desired chemical properties. The objective data and experimental guidelines presented in this guide are intended to empower researchers to make informed decisions in the selection of the most appropriate isocyanide reagent to accelerate their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Isotopic Labeling in Quantitative Proteomics: A Comparative Guide to Isocyanide-Based Reagents and Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate isotopic labeling strategy is a critical determinant of experimental success. This guide provides a comprehensive comparison of isocyanide-based labeling reagents, with a focus on the principles demonstrated by phenyl isocyanate, and contrasts this method with widely used alternatives such as Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Principle of Isocyanate-Based Isotopic Labeling
Isocyanate reagents, such as phenyl isocyanate, react with the N-terminal α-amine of peptides to form a stable urea linkage. For isotopic labeling, a "light" (e.g., d0-phenyl isocyanate) and a "heavy" (e.g., d5-phenyl isocyanate) version of the reagent are used to label peptides from two different samples. After labeling, the samples are combined and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference between the light and heavy tags allows for the relative quantification of peptides, and subsequently proteins, between the two samples.[1][2]
One of the key advantages of this approach is its broad applicability, as it targets the N-terminus of virtually all peptides generated from a proteolytic digest. This makes it particularly useful for the analysis of post-translationally modified peptides or proteins where amine-reactive tags that target lysine residues may not be suitable.[1][3]
Comparison of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy depends on various factors, including the biological system under investigation, the desired level of multiplexing, and the instrumentation available. The following table summarizes the key features of isocyanate-based labeling compared to other popular methods.
| Feature | Isocyanate-Based (e.g., Phenyl Isocyanate) | TMT/iTRAQ | SILAC |
| Principle | Chemical labeling at peptide N-terminus. | Isobaric chemical labeling at peptide N-terminus and lysine residues. | Metabolic labeling by incorporating stable isotope-labeled amino acids in vivo. |
| Multiplexing | Typically 2-plex (light/heavy). | Up to 18-plex with TMTpro. | 2-plex or 3-plex typically. |
| Applicability | Broadly applicable to any protein sample. Good for post-translationally modified peptides.[1] | Broadly applicable to any protein sample. | Limited to cell culture systems that can incorporate labeled amino acids. |
| Quantification | MS1 level (precursor ion intensity). | MS2 or MS3 level (reporter ion intensity). | MS1 level (precursor ion intensity). |
| Accuracy | Generally good, but susceptible to co-elution interference at the MS1 level. | Can be affected by ratio compression due to co-isolation of precursors. | High accuracy as labeling is introduced early in the workflow. |
| Cost | Reagent synthesis can be cost-effective. | Reagents can be expensive. | Labeled amino acids and media can be costly. |
| Workflow Complexity | Relatively straightforward chemical labeling step. | Multi-step labeling and quenching process. | Requires cell culture expertise and can be time-consuming. |
Experimental Protocols
Detailed Protocol for Phenyl Isocyanate (PIC) Labeling of Peptides
This protocol is based on the methodology described for quantitative proteomics using d0- and d5-phenyl isocyanate.[1][2]
Materials:
-
Protein digest (e.g., tryptic digest)
-
d0-Phenyl Isocyanate (light reagent)
-
d5-Phenyl Isocyanate (heavy reagent, available from suppliers like Sigma-Aldrich[4])
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
50 mM Sodium Bicarbonate buffer, pH 8.0
-
Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Sample Preparation:
-
Quantify the peptide concentration of each sample (e.g., using a BCA or Qubit assay).
-
Aliquot equal amounts of peptide (e.g., 50 µg) from each of the two samples to be compared into separate microcentrifuge tubes.
-
Lyophilize the peptide samples to dryness.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of d0-PIC in ACN.
-
Prepare a 100 mM stock solution of d5-PIC in ACN.
-
Safety Note: Phenyl isocyanate is toxic and moisture-sensitive. Handle in a fume hood and use anhydrous solvents.
-
-
Labeling Reaction:
-
Resuspend one lyophilized peptide sample in 20 µL of 50 mM Sodium Bicarbonate buffer, pH 8.0.
-
Resuspend the second lyophilized peptide sample in 20 µL of 50 mM Sodium Bicarbonate buffer, pH 8.0.
-
To the first sample, add 2 µL of the 100 mM d0-PIC solution (a 10-fold molar excess assuming an average peptide molecular weight of 1 kDa).
-
To the second sample, add 2 µL of the 100 mM d5-PIC solution.
-
Vortex briefly and incubate at room temperature for 30 minutes.
-
-
Quenching and Sample Combination:
-
The reaction is self-quenching as excess isocyanate will react with water.
-
Combine the "light" and "heavy" labeled samples into a single tube.
-
-
Desalting:
-
Acidify the combined sample by adding 1% FA.
-
Desalt the labeled peptides using a C18 spin column according to the manufacturer's protocol.
-
Elute the labeled peptides from the C18 column.
-
-
LC-MS/MS Analysis:
-
Lyophilize the desalted, labeled peptide mixture.
-
Resuspend the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% FA in water).
-
Analyze the sample by LC-MS/MS, ensuring the mass spectrometer is set to acquire high-resolution MS1 scans to accurately quantify the light and heavy peptide pairs.
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative proteomics using phenyl isocyanate labeling.
Caption: Decision tree for selecting an isotopic labeling strategy in quantitative proteomics.
Potential of α-Tosyl-(4-methoxybenzyl) isocyanide (TMB-ISO) in Isotopic Labeling
While not yet demonstrated experimentally, the chemical structure of TMB-ISO suggests potential advantages and disadvantages compared to the simpler phenyl isocyanate for peptide labeling.
Potential Advantages:
-
Increased Hydrophobicity: The tosyl and methoxybenzyl groups would significantly increase the hydrophobicity of the labeled peptides. This could potentially improve retention on reverse-phase chromatography columns, leading to better separation and reduced co-elution of complex peptide mixtures.
-
Enhanced Ionization: The presence of the sulfonyl and ether functionalities might influence the ionization efficiency of the labeled peptides, potentially leading to improved signal intensity in the mass spectrometer.
Potential Disadvantages:
-
Steric Hindrance: The bulkier structure of TMB-ISO compared to PIC could lead to lower labeling efficiency due to steric hindrance at the peptide N-terminus.
-
Complex Fragmentation: The additional functional groups in TMB-ISO could lead to more complex fragmentation patterns in MS/MS, which might complicate peptide identification and database searching.
-
Synthesis of Labeled Analogues: The synthesis of isotopically labeled versions of TMB-ISO would be more complex and costly than for phenyl isocyanate.
Conclusion
Isocyanate-based labeling, exemplified by the use of phenyl isocyanate, offers a valuable tool for quantitative proteomics, particularly for studies involving post-translationally modified proteins. While it currently lacks the high-level multiplexing capabilities of TMT and iTRAQ, its broad reactivity and straightforward workflow make it an attractive option for specific research questions. The potential of more complex isocyanides like α-Tosyl-(4-methoxybenzyl) isocyanide remains to be explored, but their unique chemical properties could offer new avenues for improving the depth and quality of proteomic analyses. The choice of the optimal labeling strategy will always depend on a careful consideration of the specific experimental goals and the available resources.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling a-Tosyl-(4-methoxybenzyl) isocyanide
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of a-Tosyl-(4-methoxybenzyl) isocyanide. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment. The guidance herein is predicated on established best practices for handling isocyanide compounds, which are known for their potential hazards.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Respiratory Protection | A full-face or half-face respirator with organic vapor cartridges.[1] | Isocyanides can be volatile and harmful if inhaled, potentially causing respiratory irritation and sensitization.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] | Prevents skin contact, which can lead to irritation or allergic reactions.[2][4] |
| Body Protection | A disposable suit or a chemically resistant lab coat.[1][2][5] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material.[5] | Protects feet from spills. |
Experimental Protocol: Safe Handling Procedure
This step-by-step guide ensures a controlled and safe environment when working with this compound.
-
Preparation and Area Designation :
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the fume hood has been recently certified and is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing the isocyanide compound.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
The compound should be stored sealed in a dry environment at 2-8°C.[6][7]
-
Allow the container to reach room temperature in a desiccator before opening to prevent condensation of moisture.
-
Perform all transfers and manipulations of the chemical inside the fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools (e.g., spatulas, syringes) to handle the material, avoiding direct contact.
-
-
Post-Handling :
-
Tightly seal the container immediately after use.
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Operational and Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
All solid waste contaminated with the isocyanide (e.g., gloves, wipes, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste, including reaction residues and solvent rinses, should be collected in a separate, labeled hazardous waste container.
-
-
Decontamination of Glassware :
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethyl acetate) under a fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
Wash the glassware with an appropriate detergent and water.
-
-
Waste Disposal :
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 2. compositesone.com [compositesone.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 263389-54-4|this compound|BLD Pharm [bldpharm.com]
- 8. lakeland.com [lakeland.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
